LAG-3 cyclic peptide inhibitor 12
Description
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Propriétés
Formule moléculaire |
C44H67N13O11S3 |
|---|---|
Poids moléculaire |
1050.3 g/mol |
Nom IUPAC |
(3S,6R,11R,14S,17S,20S,23S,26S,29S)-6-amino-20-[(3-cyanophenyl)methyl]-17-[3-(diaminomethylideneamino)propyl]-23-[(1R)-1-hydroxyethyl]-14-methyl-26-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28-octaoxo-3-propan-2-yl-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-11-carboxylic acid |
InChI |
InChI=1S/C44H67N13O11S3/c1-22(2)33-42(66)57-15-8-12-32(57)40(64)52-29(13-16-69-5)38(62)56-34(24(4)58)41(65)53-30(18-25-9-6-10-26(17-25)19-45)39(63)51-28(11-7-14-49-44(47)48)37(61)50-23(3)35(59)54-31(43(67)68)21-71-70-20-27(46)36(60)55-33/h6,9-10,17,22-24,27-34,58H,7-8,11-16,18,20-21,46H2,1-5H3,(H,50,61)(H,51,63)(H,52,64)(H,53,65)(H,54,59)(H,55,60)(H,56,62)(H,67,68)(H4,47,48,49)/t23-,24+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
ALRLEIOLMUFKFQ-HFWZDZMISA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity of LAG-3 Cyclic Peptide Inhibitor 12
This technical guide provides a comprehensive overview of the binding affinity and inhibitory function of the novel LAG-3 cyclic peptide inhibitor 12. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology and oncology. This document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant biological pathways.
Introduction to LAG-3
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor expressed on the surface of activated T cells, regulatory T cells (Tregs), NK cells, B cells, and plasmacytoid dendritic cells.[1] Similar to other well-known immune checkpoints like PD-1 and CTLA-4, LAG-3 negatively regulates the activation, proliferation, and effector functions of T cells.[2] Its primary ligands include MHC class II molecules and fibrinogen-like protein 1 (FGL1).[1][3] The interaction of LAG-3 with its ligands leads to the inhibition of T cell signaling, contributing to T cell exhaustion and allowing tumors to evade the immune system.[1][3] Consequently, blocking the LAG-3 pathway has emerged as a promising strategy in cancer immunotherapy.[4][5] The development of inhibitors, such as cyclic peptides, represents a novel therapeutic approach to reinvigorate the anti-tumor immune response.[6][7]
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound were determined and compared to a parent cyclic peptide. The data, summarized below, highlights the improved performance of the derivative.
| Compound | Binding Affinity (KD) to LAG-3 | Inhibitory Concentration (IC50) |
| Cyclic Peptide Inhibitor 12 | 2.66 ± 2.06 µM | 4.45 ± 1.36 µM |
| Original Cyclic Peptide | 9.94 ± 4.13 µM | Not specified in the provided results |
Data sourced from Calvo-Barreiro L, et al. (2024).[6][8][9][10]
Experimental Protocols
The quantitative data presented above was obtained using the following biophysical and biochemical assays:
1. Microscale Thermophoresis (MST) for Binding Affinity (KD) Determination
Microscale Thermophoresis is a technology used to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell. A change in any of these properties upon binding of a ligand to a target protein can be detected and used to determine the binding affinity.
-
Protocol Outline:
-
Sample Preparation: A constant concentration (e.g., 50 nM) of His-labeled human LAG-3 protein is prepared.[6] A dilution series of the cyclic peptide inhibitor (e.g., from 50 µM down to 1.53 nM) is also prepared.[6]
-
Incubation: The constant concentration of LAG-3 protein is mixed with each concentration of the cyclic peptide inhibitor. The mixtures are incubated for a short period (e.g., 10 minutes) to allow the binding reaction to reach equilibrium.[6]
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient within the capillary, and the movement of the fluorescently labeled LAG-3 protein is monitored by a camera.
-
Data Analysis: The change in the thermophoretic movement of the LAG-3 protein upon binding to the peptide is plotted against the logarithm of the peptide concentration. A binding curve is fitted to the data points to determine the equilibrium dissociation constant (KD).
-
2. Time-Resolved Förster's Resonance Energy Transfer (TR-FRET) for Inhibitory Potency (IC50) Determination
TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It is commonly used to study protein-protein interactions and screen for inhibitors.
-
Protocol Outline:
-
Reagent Preparation: The LAG-3 protein and its natural ligand, MHC class II, are each labeled with a specific fluorophore (a donor and an acceptor, respectively).[6]
-
Screening: A fixed concentration of the labeled LAG-3 and MHC class II proteins are incubated together in the presence of various concentrations of the cyclic peptide inhibitor.
-
FRET Signal Measurement: When LAG-3 and MHC class II interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The peptide inhibitor competes with MHC class II for binding to LAG-3, leading to a reduction in the FRET signal.
-
Data Analysis: The reduction in the TR-FRET signal is measured at each inhibitor concentration. The data is then plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the inhibitor required to block 50% of the LAG-3/MHC-II interaction.[6]
-
Visualizations
LAG-3 Signaling Pathway
The following diagram illustrates the inhibitory signaling pathway of LAG-3 upon its interaction with ligands on an antigen-presenting cell (APC), and how inhibitors can block this interaction.
Caption: LAG-3 signaling pathway and mechanism of inhibition.
Experimental Workflow for KD Determination using MST
This diagram outlines the key steps in the Microscale Thermophoresis experiment to determine the binding affinity of the cyclic peptide inhibitor to LAG-3.
Caption: Workflow for MST-based binding affinity analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Second-Generation LAG-3 Cyclic Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, has emerged as a promising target for cancer immunotherapy, following the success of inhibitors targeting CTLA-4 and PD-1.[1] Expressed on activated T cells, regulatory T cells (Tregs), NK cells, and B cells, LAG-3 negatively regulates T cell proliferation and effector function upon engagement with its ligands, primarily MHC class II and Fibrinogen-like protein 1 (FGL1).[2][3] The development of therapeutic agents that block the LAG-3 signaling pathway is a key area of research aimed at restoring anti-tumor immunity. While monoclonal antibodies have shown clinical efficacy, cyclic peptides offer potential advantages in terms of tumor penetration and manufacturing costs.[1] This technical guide provides an in-depth overview of second-generation LAG-3 cyclic peptide inhibitors, detailing their characteristics, the experimental protocols for their evaluation, and the underlying signaling pathways.
First and Second-Generation LAG-3 Cyclic Peptide Inhibitors: Quantitative Data
The development of second-generation LAG-3 cyclic peptide inhibitors has been built upon the foundation of earlier discoveries. The initial identification of potent and specific cyclic peptides has paved the way for medicinal chemistry efforts to enhance their therapeutic properties.
Table 1: First-Generation LAG-3 Cyclic Peptide Inhibitor
| Peptide ID | Sequence | Target | Binding Affinity (K D ) | Reference |
| C25 | Not Disclosed | Human LAG-3 | 0.66 µM (MST), 0.215 µM (SPR) | [1] |
Table 2: Second-Generation LAG-3 Cyclic Peptide Inhibitors
| Peptide ID | Parent Peptide | Modification | IC 50 (µM) | Binding Affinity (K D ) (µM) | Reference |
| Cyclic peptide 12 | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys | Tyr6(L-3-CN-Phe) | 4.45 ± 1.36 | 2.66 ± 2.06 | |
| Cyclic peptide 13 | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys | Tyr6(L-4-NH₂-Phe) | Not Reported | 1.81 ± 1.42 | |
| Cyclic peptide 17 | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys | Tyr6(L-3,5-DiF-Phe) | Not Reported | Not Reported | |
| Original Peptide | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys | - | Not Reported | 9.94 ± 4.13 |
Experimental Protocols
Phage Display for Peptide Identification
The initial discovery of LAG-3 binding peptides often employs phage display technology. This technique allows for the screening of vast libraries of peptides to identify those with high affinity and specificity for the target protein.
Protocol for Phage Display Bio-panning:
-
Library: A Ph.D.-C7C phage display peptide library, which displays cyclic peptides flanked by cysteine residues, is commonly used.
-
Target Coating: Recombinant human LAG-3-Fc fusion protein is immobilized on the wells of a microtiter plate.
-
Panning Rounds:
-
The phage library is incubated with the immobilized LAG-3, allowing for the binding of specific phages.
-
Non-bound phages are removed through a series of washing steps.
-
Bound phages are eluted, typically by using a low pH buffer.
-
The eluted phages are amplified by infecting a bacterial host (e.g., E. coli).
-
This process of binding, washing, elution, and amplification is repeated for several rounds (typically 3-5) to enrich for high-affinity binders.
-
-
Clone Selection and Sequencing: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.
-
Peptide Synthesis: Peptides with promising sequences are chemically synthesized for further characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust, high-throughput method for screening and characterizing inhibitors of protein-protein interactions, such as the binding of LAG-3 to its ligand FGL1.
Step-by-Step Protocol for LAG-3/FGL1 TR-FRET Assay: [4][5][6]
-
Reagent Preparation:
-
Prepare a 1x TR-FRET buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute and dilute His-tagged FGL1 and Biotinylated-LAG3 proteins to the desired concentrations in 1x TR-FRET buffer.
-
Prepare stock solutions of the cyclic peptide inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare the TR-FRET detection reagents: Terbium (Tb)-cryptate labeled anti-His antibody (donor) and a suitable acceptor (e.g., d2-labeled streptavidin) in 1x TR-FRET buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the cyclic peptide inhibitor dilutions or vehicle control (DMSO) to the wells of a low-volume, white 384-well plate.
-
Add 4 µL of a solution containing His-tagged FGL1 to all wells.
-
Add 4 µL of a solution containing Biotinylated-LAG3 to all wells except for the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
Add 5 µL of the Tb-donor solution to all wells.
-
Incubate for a short period (e.g., 30 minutes) at room temperature.
-
Add 5 µL of the acceptor solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Measure the fluorescence emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a time delay (e.g., 60 µs) following excitation (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Normalize the data to the positive (no inhibitor) and negative (no LAG-3) controls.
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MicroScale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of interactions in solution by detecting changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a ligand.
Detailed Protocol for LAG-3 Cyclic Peptide Binding Affinity Measurement: [7][8][9]
-
Protein Labeling:
-
Label the LAG-3 protein with a fluorescent dye (e.g., NHS-ester dye for primary amines) according to the manufacturer's instructions.
-
Remove the excess dye using a desalting column.
-
Determine the final protein concentration and labeling efficiency.
-
-
Sample Preparation:
-
Prepare a series of 16 dilutions of the unlabeled cyclic peptide inhibitor in MST buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected dissociation constant (KD).
-
Prepare a solution of the fluorescently labeled LAG-3 at a constant concentration (typically in the low nM range) in the same MST buffer.
-
Mix each peptide dilution with the labeled LAG-3 solution in a 1:1 ratio.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
Perform an initial capillary scan to check for fluorescence consistency and potential aggregation.
-
Run the MST experiment using appropriate settings for LED power (e.g., 20-40%) and MST power (e.g., 40%). The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.
-
-
Data Analysis:
-
The instrument software will analyze the thermophoretic movement of the labeled LAG-3 in the presence of different concentrations of the cyclic peptide.
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the peptide concentration.
-
Fit the resulting binding curve to the appropriate model (e.g., KD model) to determine the dissociation constant (KD).
-
In Vivo Efficacy Studies
The anti-tumor efficacy of LAG-3 cyclic peptide inhibitors is evaluated in syngeneic mouse tumor models, which have a competent immune system.
Protocol for In Vivo Efficacy in a CT26 Colon Carcinoma Model: [10][11]
-
Animal Model:
-
Use female BALB/c mice, typically 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Culture CT26 colon carcinoma cells in appropriate media.
-
Harvest the cells and resuspend them in sterile PBS or saline.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^5) into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the LAG-3 cyclic peptide inhibitor at a predetermined dose and schedule (e.g., daily or every other day) via a suitable route (e.g., intraperitoneal or intravenous injection).
-
The control group receives a vehicle control.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment.
-
-
Immunological Analysis (at the end of the study):
-
Excise tumors and spleens.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to analyze the infiltration and activation status of immune cells, such as CD8+ T cells, CD4+ T cells, and Tregs.
-
Cytokine levels in the tumor or serum can also be measured.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Signaling Pathways and Experimental Workflows
LAG-3 Signaling Pathway
LAG-3 exerts its inhibitory function through a complex signaling cascade upon binding to its ligands. Unlike other immune checkpoints, LAG-3 lacks a canonical ITIM or ITSM motif in its cytoplasmic tail. Instead, it relies on unique motifs, such as the "KIEELE" motif, to transduce inhibitory signals.[2][12] This leads to the downstream inhibition of T cell receptor (TCR) signaling, resulting in reduced T cell activation, proliferation, and cytokine production.[13]
Caption: Simplified LAG-3 signaling pathway in a T cell.
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel LAG-3 cyclic peptide inhibitors follows a structured workflow, from initial screening to in vivo efficacy testing.
Caption: A typical experimental workflow for the development of LAG-3 inhibitors.
Conclusion
Second-generation LAG-3 cyclic peptide inhibitors represent a promising class of molecules for cancer immunotherapy. Their development relies on a systematic approach of identification, characterization, and in vivo validation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support researchers and drug development professionals in advancing this exciting field. The continued optimization of these peptides holds the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 9. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LAG-3 and PD-1+LAG-3 inhibition promote anti-tumor immune responses in human autologous melanoma/T cell co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding LAG-3 Signaling [mdpi.com]
Biophysical Properties of LAG-3 Cyclic Peptide Inhibitor 12: A Technical Guide
This technical guide provides an in-depth overview of the biophysical properties of the lymphocyte-activation gene 3 (LAG-3) cyclic peptide inhibitor 12. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel cancer immunotherapies.
Introduction to LAG-3 and its Inhibition
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor primarily expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1][2] It plays a crucial role in negatively regulating the immune response.[3][4] Upon binding to its ligands, principally Major Histocompatibility Complex (MHC) class II molecules and Fibrinogen-like protein 1 (FGL1), LAG-3 transduces inhibitory signals that suppress T cell proliferation, cytokine secretion, and cytotoxic functions.[1][5][6] This inhibitory function contributes to tumor immune evasion, making LAG-3 a compelling target for cancer immunotherapy.[4][6] By blocking the LAG-3 signaling pathway, the anti-tumor immune response can be reinvigorated.[4]
Cyclic peptides have emerged as a promising class of molecules for targeting protein-protein interactions, such as the LAG-3/MHC-II interface.[7][8] They offer advantages over traditional small molecules and antibodies, including higher binding affinity and specificity, as well as better tumor penetration.[7] LAG-3 cyclic peptide inhibitor 12 is a second-generation inhibitor designed for enhanced potency.[4][9]
Biophysical and Bioactivity Data
The biophysical and bioactivity parameters of this compound have been characterized using various in vitro assays. The quantitative data are summarized in the tables below, providing a comparative view with the original parent peptide.
Table 1: Inhibitory Activity of LAG-3 Cyclic Peptides
| Peptide | Modification | IC50 (µM) |
| Original Peptide | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys (disulfide bridge: 1-9) | - |
| Cyclic Peptide 12 | Tyr6(L-3-CN-Phe) | 4.45 ± 1.36 [4][9][10] |
| Cyclic Peptide 13 | Tyr6(L-4-NH2-Phe) | 131.65 ± 35.30[9] |
| Cyclic Peptide 17 | Tyr6(L-3,5-DiF-Phe) | 74.43[9] |
Table 2: Binding Affinity of LAG-3 Cyclic Peptides
| Peptide | KD (µM) |
| Original Peptide | 9.94 ± 4.13[4][9] |
| Cyclic Peptide 12 | 2.66 ± 2.06 [4][9][10] |
| Cyclic Peptide 13 | 1.81 ± 1.42[4][9] |
Table 3: Molecular Docking Scores of LAG-3 Cyclic Peptides
| Peptide | Docking Score (kcal/mol) |
| Original Peptide | -5.236[4][9] |
| Cyclic Peptide 12 | -7.236 [4][9] |
Experimental Protocols
The following sections detail the methodologies used to determine the biophysical properties of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Inhibition (IC50) Determination
This assay is used to measure the ability of a compound to inhibit the interaction between LAG-3 and its ligand, MHC class II.
Principle: The assay utilizes tagged LAG-3 and MHC-II proteins. When these proteins interact, a FRET signal is generated between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[11] An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[11]
Materials:
-
Tagged LAG-3 and MHC-II proteins (e.g., with biotin (B1667282) and a specific tag)
-
Anti-Tag1-Europium cryptate (donor)
-
Anti-Tag2-d2 (acceptor)
-
Assay buffer (e.g., PPI Europium Detection Buffer)
-
Test compounds (e.g., this compound)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and allow them to reach room temperature.
-
Prepare working solutions of tagged LAG-3 and MHC-II in the assay buffer.
-
Prepare working solutions of the anti-tag donor and acceptor antibodies in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration for screening is 20 µM.[9]
-
-
Assay Protocol:
-
Add 2 µL of the test compound or standard to the wells of the microplate.
-
Add 4 µL of the tagged LAG-3 working solution to each well.
-
Add 4 µL of the tagged MHC-II working solution to each well.
-
Add 10 µL of the pre-mixed anti-tag donor and acceptor antibody solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours).[11]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the LAG-3/MHC-II interaction.
-
Microscale Thermophoresis (MST) for Binding Affinity (KD) Determination
MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.
Principle: The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a ligand binds to a fluorescently labeled target molecule, these properties can change, leading to a change in its thermophoretic movement. This change is used to determine the binding affinity (KD).
Materials:
-
Fluorescently labeled LAG-3 protein (target)
-
Unlabeled cyclic peptide inhibitor (ligand)
-
MST buffer (e.g., HEPES or Tris-based buffer with additives like MgCl2, NaCl, and a non-ionic detergent to prevent aggregation)[3]
-
MST instrument (e.g., Monolith NT.115)
-
Premium coated capillaries
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled LAG-3 protein in MST buffer. The final concentration should be low enough to ensure a good signal-to-noise ratio.
-
Prepare a stock solution of the cyclic peptide inhibitor in MST buffer. The highest concentration should be at least 20-fold higher than the expected KD.
-
Perform a 16-step 1:1 serial dilution of the peptide inhibitor in MST buffer.
-
-
Binding Reaction:
-
Mix each peptide dilution with an equal volume of the labeled LAG-3 protein solution.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[9]
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
Run the MST experiment, which involves applying an infrared laser to create a temperature gradient and monitoring the fluorescence change over time.
-
-
Data Analysis:
-
The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the KD model using the instrument's analysis software to determine the dissociation constant (KD).
-
LAG-3 Signaling Pathway and Mechanism of Inhibition
LAG-3 exerts its inhibitory function through a complex signaling cascade upon engagement with its ligands on antigen-presenting cells (APCs) or tumor cells.
Key Steps in LAG-3 Signaling:
-
Ligand Binding: LAG-3 on the surface of an activated T cell binds to MHC class II or FGL1 on an APC or tumor cell.[12]
-
Signal Transduction: This interaction leads to the recruitment of intracellular signaling molecules. The cytoplasmic tail of LAG-3 contains a conserved "KIEELE" motif that is crucial for its inhibitory function.[12]
-
Inhibition of T Cell Receptor (TCR) Signaling: LAG-3 signaling interferes with the TCR signaling pathway, leading to reduced phosphorylation of downstream effectors like ZAP70 and PLCγ.[1] This ultimately results in decreased activation of transcription factors such as NFAT.[1]
-
Functional Consequences: The inhibition of TCR signaling leads to a decrease in T cell proliferation, reduced cytokine production (e.g., IL-2, IFN-γ), and diminished cytotoxic activity.[3][13]
Mechanism of Inhibition by Cyclic Peptide 12: this compound acts as a competitive antagonist, blocking the interaction between LAG-3 and its primary ligand, MHC class II.[9] By binding to LAG-3, the peptide prevents the initiation of the inhibitory signaling cascade, thereby restoring T cell effector functions.
Conclusion
This compound demonstrates significantly improved inhibitory activity and binding affinity for LAG-3 compared to its parent compound. The enhanced biophysical properties, as determined by TR-FRET and MST, are supported by molecular docking studies. These findings highlight the potential of cyclic peptide 12 as a promising candidate for further development in the field of cancer immunotherapy. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and optimization of LAG-3 targeted therapies.
References
- 1. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunology.pitt.edu [immunology.pitt.edu]
- 8. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of LAG-3 Cyclic Peptide Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro assays for the characterization of LAG-3 cyclic peptide inhibitor 12, a potent antagonist of the Lymphocyte-activation gene 3 (LAG-3) immune checkpoint. The following protocols and data are intended to guide researchers in the evaluation of this and similar peptide-based inhibitors.
Introduction to LAG-3 and Cyclic Peptide Inhibitor 12
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, and B cells.[1][2] Its interaction with ligands, primarily MHC class II molecules and Fibrinogen-like protein 1 (FGL1), transmits inhibitory signals that suppress T cell proliferation, cytokine secretion, and cytotoxic functions, thereby contributing to tumor immune evasion.[1][3] Blocking the LAG-3 pathway is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[3]
Cyclic peptide inhibitor 12 is a second-generation synthetic peptide designed to block the interaction between LAG-3 and its ligands. In vitro studies have demonstrated its ability to inhibit this interaction with high affinity.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound.
| Parameter | Value | Assay Method | Reference |
| IC50 | 4.45 ± 1.36 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4][5][6] |
| KD (Dissociation Constant) | 2.66 ± 2.06 µM | MicroScale Thermophoresis (MST) | [4][6] |
| Ki (Inhibition Constant) | 2.66 µM | Not Specified (likely derived from KD) | [5] |
Signaling Pathway and Experimental Workflow
LAG-3 Signaling Pathway
The following diagram illustrates the inhibitory signaling cascade initiated by LAG-3 engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy.unc.edu [pharmacy.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LAG3 associates with TCR-CD3 complexes and suppresses signaling by driving co-receptor-Lck dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LAG-3 Cyclic Peptide Inhibitor 12 in TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, plays a critical role in the negative regulation of T-cell activation and proliferation.[1] Its interaction with ligands, primarily Major Histocompatibility Complex (MHC) class II molecules, transmits inhibitory signals that suppress immune responses, a mechanism often exploited by cancer cells to evade immune surveillance.[2] Targeting the LAG-3 pathway has emerged as a promising strategy in cancer immunotherapy.[3] Cyclic peptides offer a compelling therapeutic modality due to their high specificity, good tumor penetration, and lower manufacturing costs compared to monoclonal antibodies.[4]
This document provides detailed application notes and protocols for the use of LAG-3 cyclic peptide inhibitor 12, a potent antagonist of the LAG-3/MHC class II interaction, in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening (HTS) and inhibitor characterization, offering high sensitivity and low background interference.[5][6]
Principle of the TR-FRET Assay
The TR-FRET assay for the LAG-3/MHC class II interaction is based on the proximity-dependent energy transfer between a donor fluorophore (typically a Europium or Terbium cryptate) and an acceptor fluorophore (such as XL665 or d2).[7] In this assay, recombinant LAG-3 and MHC class II proteins are labeled with the donor and acceptor, respectively, either directly or indirectly (e.g., via tagged proteins and fluorophore-conjugated antibodies). When LAG-3 and MHC class II interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured after a time delay, which minimizes background fluorescence.[1]
This compound competes with MHC class II for binding to LAG-3, thereby disrupting the protein-protein interaction. This disruption leads to a decrease in the TR-FRET signal, which is proportional to the inhibitory activity of the peptide.
Data Presentation
The following table summarizes the quantitative data for this compound and related peptides from a screening campaign.[3][4]
| Peptide ID | Modification | IC50 (µM) in TR-FRET Assay | KD (µM) from MST Analysis |
| Cyclic Peptide 12 | Tyr6(L-3-CN-Phe) | 4.45 ± 1.36 | 2.66 ± 2.06 |
| Cyclic Peptide 13 | Tyr6(L-4-NH2-Phe) | 131.65 ± 35.30 | 1.81 ± 1.42 |
| Cyclic Peptide 17 | Tyr6(L-3,5-DiF-Phe) | 74.43 | Not Determined |
| Original Cyclic Peptide | - | > 200 | 9.94 ± 4.13 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates stronger binding affinity. MST: Microscale Thermophoresis.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LAG-3 signaling pathway and the experimental workflow for the TR-FRET assay.
Caption: LAG-3 signaling pathway and the mechanism of inhibitor 12.
Caption: Experimental workflow for the LAG-3 TR-FRET inhibition assay.
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized and purified.
-
Recombinant Human LAG-3 Protein (extracellular domain): e.g., His-tagged.
-
Recombinant Human MHC class II Protein Complex: e.g., Biotinylated.
-
TR-FRET Donor: e.g., Terbium-cryptate labeled anti-His antibody.
-
TR-FRET Acceptor: e.g., d2-labeled Streptavidin.
-
Assay Buffer: e.g., PBS, pH 7.4, with 0.1% BSA.
-
Assay Plates: Low-volume, 384-well white plates.
-
TR-FRET compatible plate reader.
Protocol for TR-FRET Inhibition Assay
This protocol is a general guideline and may require optimization based on the specific reagents and plate reader used.
1. Reagent Preparation:
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Create a serial dilution series of the inhibitor in assay buffer to generate a dose-response curve. The final concentration of DMSO in the assay should be kept constant and low (<1%).
-
LAG-3-Donor Complex: Prepare a working solution of the His-tagged LAG-3 protein and the Terbium-labeled anti-His antibody in assay buffer. The concentrations should be optimized to be at or below the KD of their interaction.
-
MHCII-Acceptor Complex: Prepare a working solution of the biotinylated MHC class II protein and the d2-labeled streptavidin in assay buffer. The concentrations should be optimized for a robust assay window.
2. Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the serially diluted this compound or vehicle (assay buffer with the same concentration of DMSO) into the wells of a 384-well plate.
-
Add the LAG-3-Donor complex (e.g., 5 µL) to all wells.
-
Add the MHCII-Acceptor complex (e.g., 5 µL) to all wells to initiate the binding reaction.
-
The final assay volume will be 15 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
3. Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Set the excitation wavelength to approximately 340 nm.
-
Measure the emission at the donor wavelength (e.g., ~620 nm) and the acceptor wavelength (e.g., ~665 nm) after a time delay (e.g., 60 µs).
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Determine the percent inhibition using the following formula: % Inhibition = 100 * [1 - (Sample Ratio - Min Ratio) / (Max Ratio - Min Ratio)]
-
Min Ratio: TR-FRET signal in the presence of a saturating concentration of a known inhibitor or in the absence of one of the binding partners (negative control).
-
Max Ratio: TR-FRET signal in the absence of inhibitor (vehicle control).
-
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The TR-FRET assay is a powerful tool for the characterization of inhibitors of the LAG-3/MHC class II interaction. This compound has been shown to be a potent inhibitor in this assay format. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel immunotherapies targeting the LAG-3 pathway.
References
- 1. dcreport.org [dcreport.org]
- 2. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Application Note: Determination of Binding Affinity for LAG-3 Cyclic Peptide Inhibitor 12 using MicroScale Thermophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells, NK cells, B cells, and plasmacytoid dendritic cells.[1] Similar to other immune checkpoint molecules like PD-1 and CTLA-4, LAG-3 plays a pivotal role in negatively regulating T cell activation and proliferation, thereby maintaining immune homeostasis.[2][3] Its interaction with ligands, most notably MHC class II molecules, transmits inhibitory signals that dampen T cell responses.[3][4] This mechanism is exploited by cancer cells to evade the immune system, making LAG-3 a promising target for cancer immunotherapy.[2][5] Blocking the LAG-3 signaling pathway can restore T cell effector functions and enhance anti-tumor immunity.[5]
Cyclic peptides have emerged as a promising class of therapeutics for targeting protein-protein interactions, such as those involving immune checkpoints.[6] Cyclic peptide inhibitor 12 is a derivative of a known LAG-3 inhibiting peptide, designed to have enhanced binding affinity and inhibitory potency.[5][6] This application note provides a detailed protocol for determining the binding affinity of cyclic peptide inhibitor 12 to the LAG-3 protein using MicroScale Thermophoresis (MST). MST is a powerful biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of a molecule when its binding state is altered.[7][8][9][10]
LAG-3 Signaling Pathway
LAG-3 exerts its inhibitory function by interacting with its ligands, primarily MHC class II molecules on antigen-presenting cells.[4] This interaction is thought to interfere with the T cell receptor (TCR):CD3 complex, leading to the downregulation of TCR signaling.[2] This, in turn, inhibits downstream events such as calcium influx and the activation of transcription factors like NFAT, ultimately suppressing T cell proliferation, cytokine secretion, and cytotoxic functions.[1][11]
Caption: LAG-3 interaction with MHC class II leading to T cell inhibition.
Quantitative Data Summary
The binding affinity of LAG-3 cyclic peptide inhibitor 12 and related compounds for the LAG-3 protein was determined using MicroScale Thermophoresis. The equilibrium dissociation constant (Kd) values are summarized in the table below.
| Compound | Target Protein | Kd (µM) | IC50 (µM) |
| Original Cyclic Peptide | Human LAG-3 | 9.94 ± 4.13 | - |
| Cyclic Peptide Inhibitor 12 | Human LAG-3 | 2.66 ± 2.06 | 4.45 ± 1.36 |
| Cyclic Peptide 13 | Human LAG-3 | 1.81 ± 1.42 | - |
Data sourced from a 2024 study on second-generation cyclic peptide LAG-3 inhibitors.[5][6]
Experimental Protocol: MicroScale Thermophoresis
This protocol outlines the steps to measure the binding affinity of the unlabeled cyclic peptide inhibitor 12 to a fluorescently labeled human LAG-3 protein.
Materials and Reagents
-
Target Protein: His-labeled human LAG-3 protein
-
Ligand: Cyclic peptide inhibitor 12
-
Labeling Kit: Amine-reactive fluorescent dye (e.g., NT-647-NHS)
-
Assay Buffer: PBS-T (Phosphate Buffered Saline with 0.05% Tween-20), pH 7.4
-
MST Instrument: Monolith NT.115 or similar
-
MST Capillaries: Standard or premium capillaries
-
General Lab Equipment: Pipettes, microcentrifuge tubes, centrifuge
Experimental Workflow
Caption: Workflow for determining binding affinity using MST.
Detailed Methodology
1. Labeling of LAG-3 Protein: a. Dissolve the His-labeled human LAG-3 protein in the labeling buffer (e.g., PBS, pH 7.4). b. Add the amine-reactive fluorescent dye (e.g., NT-647-NHS) to the protein solution at a 3:1 molar ratio (dye:protein). c. Incubate the reaction for 30 minutes at room temperature in the dark. d. Remove the excess unbound dye using a purification column (e.g., a desalting column) equilibrated with the assay buffer (PBS-T). e. Determine the final protein concentration and degree of labeling using a spectrophotometer.
2. Sample Preparation for MST Measurement: a. Prepare a stock solution of the cyclic peptide inhibitor 12 in the assay buffer. b. Perform a 16-step 1:1 serial dilution of the cyclic peptide inhibitor 12 stock solution to create a range of concentrations. A typical starting concentration for the ligand could be 50 µM.[6] c. Prepare a solution of the fluorescently labeled LAG-3 protein in the assay buffer at a constant concentration. A final concentration of 50 nM is a good starting point.[6] d. Mix each ligand dilution with the labeled LAG-3 protein solution in a 1:1 ratio. This will result in a constant concentration of the labeled protein and varying concentrations of the ligand in each sample. e. Incubate the mixtures for 10 minutes at room temperature to allow the binding to reach equilibrium.[6]
3. MST Instrument Setup and Measurement: a. Centrifuge all samples for 10 minutes at high speed to pellet any aggregates. b. Load approximately 10 µL of each sample into the MST capillaries. c. Place the capillaries into the sample tray of the MST instrument. d. Set the instrument parameters. Typical settings for a Monolith NT.115 are:
- LED power: 20-95% (adjusted to obtain fluorescence counts between 200 and 8000).
- MST power: Medium (40%).
- Temperature: 25°C. e. Initiate the MST run. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.[10]
4. Data Analysis: a. The MST instrument's software will record the thermophoresis of the labeled LAG-3 protein for each concentration of the cyclic peptide inhibitor 12. b. The change in the normalized fluorescence (Fnorm), which is proportional to the fraction of bound protein, is plotted against the logarithm of the ligand concentration. c. The resulting binding curve is fitted using the law of mass action to determine the equilibrium dissociation constant (Kd).[12] The equation used for a 1:1 binding model is: F(c) = Unbound + (Bound - Unbound) * [ (c(ligand) + c(target) + Kd) - sqrt( (c(ligand) + c(target) + Kd)^2 - 4 * c(ligand) * c(target) ) ] / (2 * c(target)) Where:
- F(c) is the fraction bound at a given ligand concentration.
- Unbound is the signal of the unbound target.
- Bound is the signal of the target-ligand complex.
- c(ligand) is the concentration of the ligand.
- c(target) is the concentration of the labeled target.
- Kd is the dissociation constant.
By following this protocol, researchers can accurately and efficiently determine the binding affinity of cyclic peptide inhibitor 12 to the LAG-3 protein, providing crucial data for its further development as a potential cancer immunotherapy agent.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. What are LAG3 modulators and how do they work? [synapse.patsnap.com]
- 4. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. How MST Assays Are Transforming Molecular Interaction Studies [environmental-expert.com]
- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 12. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for Testing LAG-3 Cyclic Peptide Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1][2][3][4] By interacting with its primary ligand, Major Histocompatibility Complex (MHC) class II, LAG-3 negatively regulates T cell proliferation, activation, and cytokine secretion, thereby contributing to tumor immune evasion.[1][5][6] Blocking the LAG-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy to restore T cell effector functions.[7][8][9]
This document provides a detailed experimental workflow for the characterization of LAG-3 cyclic peptide inhibitor 12 , a second-generation inhibitor derived from a parent cyclic peptide (Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys, disulfide bridge: 1-9).[7][8] Inhibitor 12 incorporates a substitution at the tyrosine residue, specifically [Tyr6(L-3-CN-Phe)], which has been shown to enhance its inhibitory activity.[7][8]
Biochemical and Biophysical Characterization
The initial phase of characterization focuses on the direct interaction of inhibitor 12 with the LAG-3 protein to determine its binding affinity and inhibitory potency.
Data Summary: In Vitro Characterization of Inhibitor 12
| Parameter | Method | Inhibitor 12 | Parent Peptide | Reference |
| IC50 | TR-FRET Assay | 4.45 ± 1.36 µM | - | [7][8][10] |
| Ki | - | 2.66 µM | - | [10] |
| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 2.66 ± 2.06 µM | 9.94 ± 4.13 µM | [7][8] |
| Docking Score | Molecular Docking Simulation | -7.236 kcal/mol | -5.236 kcal/mol | [7][8] |
Experimental Protocols
This assay quantitatively measures the inhibition of the LAG-3/MHC class II interaction.
Principle: The assay utilizes recombinant LAG-3 and MHC class II proteins tagged with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitor 12 will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add Tag1-LAG-3, Tag2-MHC-II, Anti-Tag1 Eu Cryptate reagent, and Anti-Tag2 d2 antibody.
-
Add the different concentrations of inhibitor 12 to the wells. Include a no-inhibitor control.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot the inhibition curve to determine the IC50 value.
MST is employed to determine the binding affinity (KD) of inhibitor 12 to LAG-3.
Principle: MST measures the movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. The binding of inhibitor 12 to a fluorescently labeled LAG-3 protein will alter this movement, allowing for the quantification of binding affinity.
Protocol:
-
Label recombinant human LAG-3 protein with a fluorescent dye (e.g., NHS-RED).
-
Prepare a serial dilution of inhibitor 12.
-
Mix the labeled LAG-3 protein (at a constant concentration) with the different concentrations of inhibitor 12.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding model to determine the KD.
Cell-Based Functional Assays
The next step is to evaluate the ability of inhibitor 12 to block LAG-3-mediated signaling in a cellular context and restore T cell function.
Experimental Protocols
This assay confirms that inhibitor 12 can block the interaction between LAG-3 expressed on cells and its ligand MHC class II.
Principle: A LAG-3-expressing cell line (e.g., Jurkat T cells engineered to express LAG-3) is incubated with cells expressing MHC class II (e.g., THP-1 cells). The binding is detected using a labeled anti-LAG-3 antibody and flow cytometry. Inhibitor 12 will compete for binding and reduce the fluorescence signal.
Protocol:
-
Culture LAG-3 expressing Jurkat T cells and MHC class II expressing THP-1 cells.
-
Prepare a serial dilution of inhibitor 12.
-
Pre-incubate the LAG-3 Jurkat cells with the different concentrations of inhibitor 12.
-
Co-culture the pre-incubated Jurkat cells with the THP-1 cells.
-
Stain the co-culture with a fluorescently labeled antibody that detects the interaction.
-
Analyze the samples by flow cytometry to quantify the inhibition of cell-cell binding.
This assay assesses the functional consequence of LAG-3 blockade by measuring the restoration of T-cell activation.
Principle: LAG-3 inhibits T-cell receptor (TCR) signaling. By blocking LAG-3, inhibitor 12 should enhance T-cell activation upon stimulation, which can be measured by cytokine production (e.g., IL-2, IFN-γ) or proliferation.
Protocol:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs).
-
Activate the T cells using anti-CD3 and anti-CD28 antibodies to induce LAG-3 expression.
-
Treat the activated T cells with a serial dilution of inhibitor 12.
-
Continue the culture for 48-72 hours.
-
Measure the concentration of IFN-γ or IL-2 in the supernatant by ELISA.
-
Alternatively, assess T cell proliferation using a CFSE or BrdU incorporation assay and flow cytometry.
In Vivo Efficacy Studies
The final stage of preclinical testing involves evaluating the anti-tumor efficacy of inhibitor 12 in an animal model.
Experimental Protocol
Principle: Humanized mice expressing human LAG-3 are used to test the efficacy of human-specific LAG-3 inhibitors.[2] These mice are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma), and the effect of inhibitor 12 on tumor growth is monitored.
Protocol:
-
Use LAG-3 humanized mice (e.g., C57BL/6-hLAG3).
-
Subcutaneously inoculate the mice with a suitable tumor cell line (e.g., MC38).
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor 12).
-
Administer inhibitor 12 at a predetermined dose and schedule (e.g., intraperitoneal injection every three days).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration by immunohistochemistry or flow cytometry).[11][12]
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of inhibitor 12 is crucial for its development as a therapeutic agent.
Experimental Protocol
Principle: The stability and concentration of inhibitor 12 are measured over time in different biological matrices.
Protocol:
-
In Vitro Plasma Stability: Incubate inhibitor 12 in plasma from different species (e.g., mouse, human) and measure its concentration at various time points using LC-MS/MS to determine its half-life.
-
In Vivo Pharmacokinetics: Administer a single dose of inhibitor 12 to mice (e.g., intravenously or subcutaneously).
-
Collect blood samples at different time points.
-
Extract and quantify the concentration of inhibitor 12 in the plasma using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
LAG-3 Signaling Pathway
Caption: Simplified LAG-3 signaling pathway and the mechanism of action of Inhibitor 12.
Experimental Workflow for Inhibitor 12 Testing
Caption: Experimental workflow for the preclinical evaluation of LAG-3 inhibitor 12.
References
- 1. cusabio.com [cusabio.com]
- 2. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 3. LAG3 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Understanding LAG-3 Signaling [mdpi.com]
- 6. What are LAG3 modulators and how do they work? [synapse.patsnap.com]
- 7. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LAG-3 Cyclic Peptide Inhibitor 12 in Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in regulating T cell proliferation, activation, and cytokine production.[1][2] Its interaction with ligands, primarily Major Histocompatibility Complex (MHC) class II, on antigen-presenting cells (APCs) or tumor cells, transmits an inhibitory signal into the T cell, leading to immune suppression.[1][3] This mechanism is exploited by tumors to evade the immune system.[4] Consequently, blocking the LAG-3 pathway has emerged as a promising strategy in cancer immunotherapy.[5]
LAG-3 cyclic peptide inhibitor 12 is a novel synthetic molecule designed to block the interaction between LAG-3 and its ligands.[6][7][8] This document provides detailed application notes and protocols for the characterization of this compound in T cell co-culture systems, a critical in vitro method for evaluating the functional consequences of LAG-3 blockade.
Mechanism of Action and Signaling Pathway
LAG-3 exerts its inhibitory function by modulating intracellular signaling cascades upon engagement with its ligands.[9] It can attenuate T cell receptor (TCR) signaling, thereby reducing T cell activation and effector functions.[1] The binding of LAG-3 to MHC class II on an APC or tumor cell is a key interaction that leads to this immunosuppressive signal. This compound is designed to physically obstruct this interaction, thereby preventing the downstream inhibitory signaling and restoring T cell activity.[10]
Caption: LAG-3 Signaling Pathway and Inhibition by Cyclic Peptide 12.
Quantitative Data
This compound has been characterized in biochemical and biophysical assays, demonstrating its potential to disrupt the LAG-3/MHC II interaction.[7][8][11] The following table summarizes the key quantitative metrics for this inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 4.45 ± 1.36 µM | TR-FRET | [7][8] |
| K_D_ | 2.66 ± 2.06 µM | Microscale Thermophoresis (MST) | [7][8] |
| Docking Score | -7.236 kcal/mol | Molecular Docking Simulation | [7] |
This data is based on in vitro binding and inhibition assays and provides the basis for selecting appropriate concentration ranges for cell-based co-culture experiments.
The following table presents illustrative data representing expected outcomes from a functional co-culture assay. This data is hypothetical and serves to exemplify the anticipated dose-dependent effect of this compound on T cell effector functions.
| Inhibitor 12 Conc. (µM) | IFN-γ Secretion (pg/mL) | % Specific Lysis of Target Cells |
| 0 (Vehicle) | 150 ± 25 | 10 ± 3 |
| 0.1 | 200 ± 30 | 15 ± 4 |
| 1 | 450 ± 50 | 35 ± 6 |
| 5 | 800 ± 75 | 60 ± 8 |
| 10 | 950 ± 90 | 75 ± 7 |
| 25 | 980 ± 80 | 78 ± 9 |
This illustrative data demonstrates the expected enhancement of T cell-mediated cytokine release and cytotoxicity upon blockade of the LAG-3 pathway in a co-culture system.
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound in a co-culture system comprising T cells and a target cell line.
Protocol 1: T Cell Activation and Cytokine Release Assay
This assay measures the ability of the inhibitor to enhance T cell activation, as determined by the secretion of effector cytokines like Interferon-gamma (IFN-γ).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
Target cell line expressing MHC class II and a relevant antigen (e.g., SK-MEL-5 melanoma cells, or a B cell lymphoma line like Raji).[12][13]
-
This compound.
-
Complete RPMI-1640 medium.
-
Staphylococcal enterotoxin E (SEE) or other superantigen (for polyclonal T cell activation).
-
Human IFN-γ ELISA kit.
Procedure:
-
Cell Preparation:
-
Culture the target cell line to ~80% confluency.
-
Isolate PBMCs from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
Plate target cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
The next day, add PBMCs or isolated T cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
-
Add SEE to a final concentration of 100 ng/mL to stimulate T cell activation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the diluted inhibitor to the co-culture wells. Include a vehicle control (e.g., DMSO) and an isotype control if using antibody benchmarks.
-
-
Incubation:
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Cytotoxicity Assay
This assay evaluates whether the inhibitor can enhance the cytotoxic potential of T cells against target tumor cells.
Materials:
-
Antigen-specific T cell line (e.g., tumor-infiltrating lymphocytes (TILs) expanded from a patient).[14]
-
Target tumor cell line expressing the relevant antigen and MHC class II.
-
This compound.
-
Cytotoxicity detection kit (e.g., lactate (B86563) dehydrogenase (LDH) release assay or Calcein-AM release assay).
Procedure:
-
Cell Preparation:
-
Label target cells with a fluorescent dye (e.g., Calcein-AM) or use them directly for an LDH assay.
-
Plate labeled target cells in a 96-well U-bottom plate at 1 x 10⁴ cells/well.
-
-
Co-culture and Treatment:
-
Add the antigen-specific T cells at a desired E:T ratio (e.g., 20:1).
-
Add serial dilutions of this compound to the wells.
-
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with lysis buffer.
-
Vehicle Control: Co-culture with vehicle instead of inhibitor.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Acquisition:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the signal (fluorescence for Calcein-AM or absorbance for LDH) according to the kit manufacturer's protocol.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Caption: Experimental Workflow for Co-culture Assays.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to evaluate the functional activity of this compound. By utilizing co-culture systems, investigators can effectively characterize the inhibitor's ability to reverse LAG-3-mediated T cell suppression, a key step in the preclinical development of novel cancer immunotherapies. The dose-dependent enhancement of cytokine secretion and target cell killing are critical functional readouts that bridge the gap between biochemical affinity and potential therapeutic efficacy.
References
- 1. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAG-3 Contribution to T Cell Downmodulation during Acute Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LAG-3 Inhibitors: Novel Immune Checkpoint Inhibitors Changing the Landscape of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LAG3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SAR and PK studies of macrocyclic peptide inhibitors of Human Lymphocyte Activation Gene 3 (LAG-3) - American Chemical Society [acs.digitellinc.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. LAG-3 and PD-1+LAG-3 inhibition promote anti-tumor immune responses in human autologous melanoma/T cell co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LAG-3 and PD-1+LAG-3 inhibition promote anti-tumor immune responses in human autologous melanoma/T cell co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis with LAG-3 Cyclic Peptide Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3 or CD223) is an immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, B cells, and plasmacytoid dendritic cells.[1][2][3] As a key negative regulator of T cell function, LAG-3 plays a crucial role in tumor immune evasion.[4][5][6] Its interaction with ligands, primarily MHC class II, but also Fibrinogen-like protein 1 (FGL1), Galectin-3, and LSECtin, leads to the inhibition of T cell proliferation, cytokine production, and cytotoxic activity.[1][4] Consequently, LAG-3 has emerged as a promising target for cancer immunotherapy, with the blockade of the LAG-3 pathway showing potential to restore anti-tumor immunity.[4][7]
Cyclic peptides offer a novel therapeutic modality for targeting immune checkpoints. They can provide the specificity and potency of antibodies while potentially offering advantages in tissue penetration and manufacturing. This document provides detailed protocols for the analysis of LAG-3 expression and the functional assessment of a specific LAG-3 cyclic peptide inhibitor, referred to as inhibitor 12, using flow cytometry.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of LAG-3 inhibitors, it is essential to visualize the underlying signaling pathway and the experimental approach to assess inhibitor efficacy.
Caption: LAG-3 signaling cascade in T cells.
Caption: Flow cytometry workflow for inhibitor 12.
Quantitative Data Summary
The following tables summarize expected quantitative data from flow cytometry analysis when assessing the efficacy of LAG-3 cyclic peptide inhibitor 12.
Table 1: Baseline LAG-3 Expression on Immune Cell Subsets
| Cell Population | Marker Profile | Mean % LAG-3+ Cells (Range) |
| CD8+ T Cells | CD3+ CD8+ | 15% (5-30%) |
| CD4+ T Cells | CD3+ CD4+ | 10% (3-25%) |
| Regulatory T Cells | CD3+ CD4+ CD25+ FoxP3+ | 40% (20-60%) |
| NK Cells | CD3- CD56+ | 5% (1-10%) |
| B Cells | CD19+ | 2% (0.5-5%) |
Table 2: Effect of Inhibitor 12 on T Cell Activation and Function (24-hour co-culture)
| Treatment Group | % CD8+ T Cells expressing Ki-67 | % CD8+ T Cells producing IFN-γ |
| Untreated Control | 5% | 8% |
| Irrelevant Peptide Control | 6% | 9% |
| Inhibitor 12 (4.5 µM) | 25% | 35% |
| Positive Control (Anti-LAG-3 Ab) | 30% | 40% |
Table 3: Dose-Dependent Effect of Inhibitor 12 on CD8+ T Cell Proliferation (% Ki-67+)
| Inhibitor 12 Concentration | % Ki-67+ CD8+ T Cells |
| 0 µM | 5% |
| 1 µM | 12% |
| 4.5 µM (IC50) | 25% |
| 10 µM | 32% |
| 20 µM | 35% |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of LAG-3 Expression on Human PBMCs
Objective: To determine the baseline expression of LAG-3 on various immune cell subsets in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Human PBMCs
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD19
-
Anti-Human CD56
-
Anti-Human LAG-3
-
Anti-Human CD25
-
Anti-Human FoxP3 (requires intracellular staining buffer set)
-
-
Viability Dye (e.g., Zombie NIR™)
-
Flow Cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Viability: Count the isolated PBMCs and assess viability using a hemocytometer and trypan blue or an automated cell counter.
-
Cell Staining: a. Aliquot 1 x 10^6 PBMCs per tube. b. Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. c. Resuspend cells in 100 µL of FACS buffer containing the viability dye and incubate for 15 minutes at room temperature, protected from light. d. Wash cells with 2 mL of FACS buffer. e. Resuspend cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C. f. Add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD19, CD56, LAG-3, CD25) at pre-titrated concentrations. g. Incubate for 30 minutes at 4°C, protected from light. h. Wash cells twice with 2 mL of FACS buffer.
-
Intracellular Staining (for FoxP3): a. Following surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions. b. Add the anti-human FoxP3 antibody and incubate for 30 minutes at room temperature, protected from light. c. Wash cells with permeabilization buffer.
-
Data Acquisition: a. Resuspend the stained cells in 300-500 µL of FACS buffer. b. Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 total events) for robust analysis of all populations of interest.
-
Data Analysis: a. Gate on single, live cells. b. Identify major lymphocyte populations (T cells, B cells, NK cells) based on their surface marker expression (e.g., CD3+, CD19+, CD3-CD56+). c. Within the T cell population, further delineate CD4+ and CD8+ subsets. d. Identify regulatory T cells as CD3+CD4+CD25+FoxP3+. e. Determine the percentage of LAG-3 positive cells within each of these defined populations.
Protocol 2: In-vitro Efficacy Assessment of this compound
Objective: To evaluate the ability of this compound to enhance T cell activation and function in a co-culture system with tumor cells.
Materials:
-
Human PBMCs (as effector cells)
-
A suitable tumor cell line expressing MHC class II (e.g., Daudi, Raji)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Irrelevant cyclic peptide (negative control)
-
Anti-LAG-3 blocking antibody (positive control)
-
Cell Activation Cocktail (with Brefeldin A)
-
Flow cytometry antibodies for T cell activation markers:
-
Anti-Human CD3, CD4, CD8
-
Anti-Human Ki-67 (intracellular)
-
Anti-Human IFN-γ (intracellular)
-
-
Viability Dye
-
Intracellular Staining Buffer Set
Procedure:
-
Cell Preparation: a. Culture the tumor cell line to the desired density. b. Isolate fresh human PBMCs.
-
Co-culture Setup: a. In a 96-well round-bottom plate, seed the tumor cells at 5 x 10^4 cells per well. b. Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (5 x 10^5 PBMCs).
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration around the IC50 (4.45 µM) is a good starting point. Include a vehicle control (DMSO), an irrelevant peptide control, and a positive control (anti-LAG-3 antibody, e.g., at 10 µg/mL). b. Add the respective treatments to the co-culture wells. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
T Cell Activation Readout (Intracellular Cytokine Staining): a. For the last 4-6 hours of incubation, add a cell activation cocktail containing Brefeldin A to the wells to promote intracellular cytokine accumulation.
-
Staining for Flow Cytometry: a. Harvest the cells from each well. b. Perform surface staining for CD3, CD4, and CD8, including a viability dye, as described in Protocol 1. c. Proceed with intracellular staining for Ki-67 and IFN-γ using an appropriate intracellular staining buffer set.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on single, live, CD3+ T cells, and then on CD4+ and CD8+ subsets. c. For each treatment condition, determine the percentage of CD8+ (and CD4+) T cells that are positive for Ki-67 (proliferation) and IFN-γ (cytokine production). d. Compare the results from the inhibitor 12-treated wells to the control wells to assess the efficacy of the peptide in enhancing T cell function.
References
- 1. Frontiers | Comprehensive immunophenotyping of solid tumor-infiltrating immune cells reveals the expression characteristics of LAG-3 and its ligands [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Noninvasive Imaging of the Immune Checkpoint LAG-3 Using Nanobodies, from Development to Pre-Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Single-cell characterization of anti–LAG-3 and anti–PD-1 combination treatment in patients with melanoma [jci.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LAG-3 Cyclic Peptide Inhibitor 12 In Vivo Failure
This technical support center provides troubleshooting guidance for researchers encountering in vivo failure with the LAG-3 cyclic peptide inhibitor 12, despite promising in vitro results.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays showed that this compound has a good IC50 and binding affinity, but it failed to show anti-tumor efficacy in my in vivo mouse model. What are the potential reasons for this discrepancy?
A1: The transition from a controlled in vitro environment to a complex in vivo system can present several challenges for peptide-based inhibitors. The observed in vivo failure, despite positive in vitro data, can be attributed to a number of factors including:
-
Pharmacokinetics (PK) and Bioavailability: The peptide may have poor absorption, rapid clearance, and a short half-life in vivo, preventing it from reaching a therapeutic concentration at the tumor site.[1][2][3][4][5]
-
In Vivo Stability: Although cyclic peptides are generally more resistant to degradation than linear peptides, they can still be susceptible to enzymatic breakdown in the blood or tissues.[4][6]
-
Poor Tumor Penetration: The peptide may not be able to effectively penetrate the tumor microenvironment to reach the LAG-3 expressing T cells.
-
Suboptimal Dosing or Formulation: The dose, frequency, or route of administration may not be optimized for this specific peptide. The formulation may also not be suitable for in vivo delivery.
-
Lack of Target Engagement: The inhibitor may not be binding to LAG-3 on T cells in the complex in vivo setting as it does in a purified system.[7][8][9][10]
-
Biological Complexity: The in vivo anti-tumor response to LAG-3 inhibition alone may be insufficient in the chosen animal model. It has been noted that dual immunotherapy targeting multiple immune checkpoints is often necessary for anti-tumor efficacy.
Q2: What are the key pharmacokinetic parameters I should investigate for my cyclic peptide inhibitor?
A2: To understand the in vivo behavior of your peptide, it is crucial to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key pharmacokinetic parameters to measure include:
-
Half-life (t½): The time it takes for the concentration of the peptide in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation unchanged.
Q3: How can I improve the in vivo stability of my cyclic peptide?
A3: Several strategies can be employed to enhance the in vivo stability of cyclic peptides:
-
Amino Acid Substitution: Incorporating unnatural or D-amino acids can reduce susceptibility to proteases.[11]
-
N-methylation: Methylation of the peptide backbone can improve proteolytic resistance and membrane permeability.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation.
-
Formulation with Nanoparticles: Encapsulating the peptide in nanoparticles can protect it from degradation and improve its delivery to the target site.[12]
Q4: Is it possible that LAG-3 inhibition alone is not sufficient to induce a strong anti-tumor response in my model?
A4: Yes, this is a significant possibility. The tumor microenvironment is complex, and tumors can utilize multiple mechanisms to evade the immune system.[13] Studies have shown that co-blockade of LAG-3 and other immune checkpoints, such as PD-1, can lead to synergistic anti-tumor responses.[13][14][15] In fact, the combination of the anti-LAG-3 antibody relatlimab with the anti-PD-1 antibody nivolumab (B1139203) has been approved for the treatment of advanced melanoma.[15][16] It is therefore highly recommended to consider combination therapies in your in vivo experiments.
Troubleshooting Guide
If you are experiencing in vivo failure with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify In Vitro Activity and Peptide Quality
Before proceeding with extensive in vivo troubleshooting, it is essential to re-confirm the fundamental properties of your peptide inhibitor.
| Parameter | Recommended Action | Expected Outcome |
| Purity and Identity | Perform HPLC and Mass Spectrometry on the batch of peptide used for in vivo studies. | Purity >95% and correct molecular weight confirmed. This rules out issues with the quality of the synthesized peptide.[17] |
| In Vitro Potency | Re-run the in vitro LAG-3 binding assay (e.g., TR-FRET, ELISA) with the same batch of peptide. | The IC50 or KD values should be consistent with previous successful experiments.[14] |
| Solubility | Assess the solubility of the peptide in the formulation vehicle. | The peptide should be fully dissolved at the concentration used for injection. Insoluble peptide can lead to inaccurate dosing and low bioavailability. |
Step 2: Investigate Pharmacokinetics and In Vivo Stability
A primary reason for the discrepancy between in vitro and in vivo results is often poor pharmacokinetics and stability.
| Parameter | Recommended Experiment | Potential Findings and Next Steps |
| Plasma Stability | Incubate the peptide in mouse plasma and measure its concentration over time using LC-MS. | Finding: Rapid degradation. Next Steps: Consider chemical modifications to improve stability (e.g., D-amino acid substitution, N-methylation).[11][18] |
| Pharmacokinetic Profile | Administer a single dose of the peptide to mice and collect blood samples at various time points. Analyze plasma concentrations using LC-MS to determine t½, CL, and Vd. | Finding: Short half-life and rapid clearance. Next Steps: Consider formulation strategies like PEGylation or encapsulation in nanoparticles to prolong circulation.[6] |
| Bioavailability | Administer the peptide via the intended route (e.g., intraperitoneal, intravenous) and compare the area under the curve (AUC) to that of an intravenous administration. | Finding: Low bioavailability for the chosen route. Next Steps: Optimize the formulation or consider a different route of administration. |
Step 3: Assess Target Engagement In Vivo
It is crucial to confirm that the peptide is reaching and binding to LAG-3 in the tumor microenvironment.
| Method | Description | Potential Outcome and Interpretation |
| Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs) | Administer the peptide to tumor-bearing mice. After a defined period, isolate TILs and perform flow cytometry to detect LAG-3 occupancy by the inhibitor. This can be done using a fluorescently labeled version of the peptide or by a competition assay with a labeled anti-LAG-3 antibody. | Outcome: Low or no target engagement. Interpretation: The peptide is not reaching the tumor at a sufficient concentration, or its binding is inhibited by components of the tumor microenvironment. |
| PET Imaging | If feasible, radiolabel the cyclic peptide with a positron-emitting isotope (e.g., 68Ga) and perform PET imaging in tumor-bearing animals.[19][20] | Outcome: Low tumor accumulation of the tracer. Interpretation: Confirms poor tumor penetration and the need to improve delivery. |
Step 4: Re-evaluate the In Vivo Model and Therapeutic Strategy
If the peptide has reasonable PK properties and shows target engagement but still lacks efficacy, the biological context of the in vivo model should be considered.
| Aspect | Recommended Action | Rationale |
| Tumor Model | Characterize the expression of LAG-3 on TILs in your chosen tumor model. | The level of LAG-3 expression may be too low for a monotherapy to be effective. |
| Combination Therapy | Test the efficacy of the this compound in combination with an anti-PD-1 or anti-PD-L1 antibody. | As demonstrated in clinical settings, dual checkpoint blockade can be more effective than monotherapy.[13][14][15][16] |
| Dosing Regimen | Experiment with different dosing schedules and concentrations based on the pharmacokinetic data. | A more frequent or higher dose might be required to maintain a therapeutic concentration. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Materials: this compound, mouse plasma (heparinized), PBS, acetonitrile, LC-MS system.
-
Procedure:
-
Prepare a stock solution of the peptide in PBS.
-
Spike the peptide into pre-warmed mouse plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animals: 8-10 week old C57BL/6 mice.
-
Procedure:
-
Administer a single dose of the this compound (e.g., 10 mg/kg) via the desired route (e.g., intravenous or intraperitoneal).
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the peptide from the plasma using protein precipitation with acetonitrile.
-
Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as t½, CL, Vd, and AUC.
-
Visualizations
Caption: LAG-3 Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for In Vivo Failure.
Caption: Decision Tree for Peptide Optimization.
References
- 1. Pharmacokinetics of Cyclic Peptides & Optimization - Creative Peptides [creative-peptides.com]
- 2. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Novel Oral Cyclic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. Pharmacokinetics of Novel Oral Cyclic Peptide: Ingenta Connect [ingentaconnect.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 14. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LAG3 inhibitors are changing the landscape of immunotherapy [dailyreporter.esmo.org]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. ImmunoPET imaging of LAG-3 expression in tumor microenvironment with 68Ga-labelled cyclic peptides tracers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor in vivo efficacy of peptide-based LAG-3 inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working to overcome the challenges of in vivo efficacy for peptide-based Lymphocyte-Activation Gene 3 (LAG-3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is LAG-3 and why is it a target for cancer immunotherapy?
A1: Lymphocyte-Activation Gene 3 (LAG-3 or CD223) is an immune checkpoint receptor expressed on the surface of activated T cells, regulatory T cells (Tregs), and other immune cells.[1][2] It plays a crucial role in negatively regulating T-cell function and proliferation.[3][4] When LAG-3 on a T cell binds to its ligands, primarily Major Histocompatibility Complex (MHC) Class II on antigen-presenting cells (APCs) or Fibrinogen-like protein 1 (FGL1) on cancer cells, it transmits an inhibitory signal.[5][6][7] This inhibition leads to T cell exhaustion, allowing tumors to evade the immune system.[1][7] Blocking the LAG-3 pathway with inhibitors can restore T-cell function and enhance anti-tumor immunity, making it a promising target for cancer therapy, often in combination with other checkpoint inhibitors like anti-PD-1.[1][8][9]
Q2: What are the primary challenges of using peptides as LAG-3 inhibitors in vivo?
A2: While peptides offer high specificity and potency, their therapeutic use is often hindered by several in vivo challenges:[10]
-
Poor Proteolytic Stability: Peptides are quickly broken down by proteases in plasma and tissues, leading to a very short half-life.[11][12]
-
Rapid Renal Clearance: Their small size leads to rapid filtration and removal by the kidneys, reducing bioavailability.[13]
-
Low Permeability: Peptides generally have poor ability to cross cell membranes, which can limit their access to intracellular targets if applicable and overall tissue distribution.[13][14]
-
Aggregation: Peptides can clump together, which may reduce their biological activity and potentially cause immunogenicity or toxicity.[10][15]
-
Immunogenicity: The peptide sequence itself or aggregates can be recognized as foreign by the immune system, leading to an unwanted immune response.[16]
Q3: How do peptide inhibitors block the LAG-3 pathway?
A3: Peptide-based LAG-3 inhibitors are designed to act as antagonists. They work by binding to LAG-3 and physically blocking its interaction with its key ligands, such as MHC Class II and FGL1.[6][17] By preventing this binding, the inhibitory signal is not transmitted, which allows T cells to remain activated, proliferate, and exert their cytotoxic functions against tumor cells.[6][18] Some peptides may specifically block one interaction (e.g., LAG-3/FGL1) but not another (e.g., LAG-3/MHC-II).[17]
Q4: What are the key potential advantages of peptide inhibitors over monoclonal antibodies (mAbs)?
A4: Peptide inhibitors offer several potential advantages over traditional antibody-based therapies:
-
Better Tumor Penetration: Due to their smaller size, peptides may penetrate dense tumor tissues more effectively than large antibodies.[17][19]
-
Lower Manufacturing Cost: Chemical synthesis of peptides is often less complex and costly than the production of monoclonal antibodies in cell culture.[17]
-
Lower Immunogenicity Risk: Peptides can be designed to be less immunogenic than large, complex antibodies.
Troubleshooting Guide: Poor In Vivo Efficacy
This guide addresses the common problem of observing suboptimal or no anti-tumor effect in preclinical models.
| Problem | Potential Cause | Suggested Solutions & Methodologies |
| No Significant Anti-Tumor Effect | 1. Rapid Peptide Degradation The peptide is being cleared by proteases before it can reach the target and exert its effect.[12][20] | Chemical Modifications: - Cyclization: Creates a more rigid structure resistant to exopeptidases.[12][13]- D-Amino Acid Substitution: Replace L-amino acids at protease cleavage sites with D-enantiomers.[11][12][13]- N/C-Terminal Capping: Use N-acetylation or C-amidation to block terminal degradation.[12][20]Formulation Strategies: - Encapsulation: Use liposomes or polymeric nanoparticles to protect the peptide from degradation.[10][21] |
| 2. Rapid Renal Clearance The small size of the peptide leads to fast filtration by the kidneys.[13] | Increase Hydrodynamic Radius: - PEGylation: Conjugate with polyethylene (B3416737) glycol (PEG) to increase size and circulation time.[12][13]- Lipidation/Albumin Conjugation: Attach a fatty acid chain or conjugate to albumin to leverage the FcRn recycling pathway and extend half-life.[12][13] | |
| 3. Insufficient Target Engagement The peptide has low binding affinity for LAG-3 or is not effectively blocking the ligand interaction (e.g., with MHC Class II or FGL1).[6] | Binding & Affinity Assessment: - Perform in vitro binding assays (e.g., TR-FRET, MST, SPR) to confirm high-affinity binding to LAG-3.[18]- Conduct competitive binding assays to ensure the peptide effectively blocks the LAG-3/MHC-II or LAG-3/FGL1 interaction.[17][22][23]- Consider peptide sequence optimization or affinity maturation to improve binding. | |
| 4. Peptide Aggregation The peptide is forming aggregates, reducing the concentration of active monomer and potentially causing toxicity.[10][15] | Aggregation Analysis & Mitigation: - Analysis: Use techniques like RP-HPLC, SEC-MALS, or spectroscopic methods (e.g., Thioflavin T, Congo Red assays) to detect and quantify aggregation.[13][24][25]- Mitigation: Optimize the peptide sequence to reduce hydrophobicity, adjust formulation pH, or include stabilizing excipients.[10][26] | |
| High Variability in In Vivo Results | 1. Inconsistent Formulation The peptide formulation is not uniform across doses or experiments, leading to variable exposure. | Standardize Procedures: - Develop and strictly follow a standard operating procedure (SOP) for peptide solubilization and formulation.- Visually inspect each preparation for precipitation or turbidity.- Perform quality control on each batch, for instance, by running a quick HPLC analysis to check for aggregation or degradation.[27] |
| 2. Animal Model Issues Variability in tumor establishment, animal health, or dosing administration is masking the therapeutic effect.[28] | Refine In Vivo Protocol: - Ensure consistent tumor cell inoculation to achieve uniform tumor sizes at the start of treatment.[28]- Randomize animals into treatment groups carefully.[28]- Monitor animal health (weight, behavior) closely to identify any non-treatment-related issues. |
Data Summary
Table 1: Examples of Peptide Modification Strategies and Their Impact on Half-Life
| Modification Strategy | Example Peptide | Natural Half-Life | Half-Life After Modification | Fold Increase |
| Unnatural Amino Acid Substitution | Gonadotropin-Releasing Hormone (GnRH) | ~5 minutes | 2.8 hours (Triptorelin)[12] | ~34x |
| N-Terminal Acetylation | Glucose-dependent Insulinotropic Polypeptide (GIP) | 2-5 minutes | >24 hours (N-AcGIP)[12] | >288x |
| PEGylation | Glucagon-like peptide-1 (GLP-1) | Not specified | 16-fold increase in plasma half-life in rats[12] | 16x |
| Fatty Acid Acylation (Lipidation) | Liraglutide, Semaglutide | Not specified | Significantly increased half-life[12] | N/A |
Table 2: Example Binding Affinities and Inhibitory Concentrations for a Cyclic Peptide-Based LAG-3 Inhibitor and its Derivatives [18]
| Peptide | Description | IC50 (µM) in TR-FRET Assay | KD (µM) in MST Assay |
| Original Peptide | Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys | >10 | 9.94 ± 4.13 |
| Derivative 12 | Tyr6 substituted with L-3-CN-Phe | 4.45 ± 1.36 | 2.66 ± 2.06 |
| Derivative 13 | Tyr6 substituted with L-4-NH2-Phe | 5.23 ± 1.11 | 1.81 ± 1.42 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LAG-3 signaling pathway and mechanism of peptide inhibition.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Caption: Overview of common strategies to enhance peptide stability.
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a peptide-based LAG-3 inhibitor.[28]
-
Animal Model and Cell Line:
-
Select an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
-
Tumor Inoculation:
-
Subcutaneously inoculate a set number of tumor cells (e.g., 5 x 10⁵) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to establish and reach a palpable, measurable size (e.g., 50-100 mm³). This typically takes 7-10 days.
-
Randomize mice into treatment groups (e.g., Vehicle Control, Peptide Inhibitor, Positive Control like anti-LAG-3 antibody, Combination therapy).
-
-
Treatment Administration:
-
Administer the peptide inhibitor or control via the determined route (e.g., intraperitoneally, subcutaneously) at the desired dose and schedule. A common regimen could be 10 mg/kg every 3-4 days.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor mouse body weight and general health throughout the study.
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm³).
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, draining lymph nodes) for further analysis (e.g., flow cytometry for immune cell infiltration, histology).
-
Plot mean tumor volume over time for each group and perform statistical analysis (e.g., two-way ANOVA) to determine significance.
-
Protocol 2: LAG-3 / MHC Class II Binding Inhibition Assay
This fluorescence polarization (FP)-based assay measures the ability of a test peptide to inhibit the binding of a known, fluorescently labeled probe peptide to soluble MHC Class II molecules, which is a key interaction for LAG-3.[22][23]
-
Reagents and Materials:
-
Soluble, purified recombinant LAG-3 protein.
-
Soluble, purified recombinant MHC Class II protein.
-
A high-affinity fluorescently labeled probe peptide known to bind LAG-3.
-
Unlabeled test peptide inhibitor (serially diluted).
-
Assay buffer and black 384-well plates.
-
-
Assay Procedure:
-
Add a fixed concentration of soluble LAG-3 and the fluorescent probe peptide to the wells of the microplate.
-
Add serial dilutions of the unlabeled test peptide to the wells. Include controls with no inhibitor (maximum binding) and no LAG-3 (background).
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 72 hours, as MHC-II peptide binding can be slow).[22]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader. The binding of the fluorescent peptide to the large LAG-3 protein results in a high polarization signal.
-
-
Data Analysis:
-
The unlabeled test peptide will compete with the fluorescent probe, reducing the FP signal in a dose-dependent manner.
-
Plot the FP signal against the concentration of the unlabeled test peptide.
-
Calculate the IC₅₀ value, which is the concentration of the test peptide required to inhibit 50% of the fluorescent probe's binding.[22][23]
-
References
- 1. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAG-3 Contribution to T Cell Downmodulation during Acute Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAR and PK studies of macrocyclic peptide inhibitors of Human Lymphocyte Activation Gene 3 (LAG-3) - American Chemical Society [acs.digitellinc.com]
- 7. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LAG3 immune inhibitors: a novel strategy for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 17. Development of LAG-3/FGL1 blocking peptide and combination with radiotherapy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DSpace [repository.escholarship.umassmed.edu]
- 24. [PDF] Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | Semantic Scholar [semanticscholar.org]
- 25. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.mblintl.com [blog.mblintl.com]
- 27. benchchem.com [benchchem.com]
- 28. ichor.bio [ichor.bio]
LAG-3 cyclic peptide inhibitor 12 stability and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAG-3 cyclic peptide inhibitor 12. The information addresses potential stability and solubility challenges to ensure successful experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem: Peptide powder is difficult to dissolve or yields a cloudy solution.
-
Possible Cause: The peptide may have poor aqueous solubility, a common characteristic of cyclic and hydrophobic peptides.
-
Solution:
-
Initial Solvent Selection: Instead of directly dissolving in an aqueous buffer, first, dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2]
-
Gradual Dilution: Slowly add the organic stock solution dropwise into your aqueous buffer while gently stirring or vortexing. This gradual dilution helps prevent the peptide from precipitating.[2]
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point can enhance solubility.[3][4][5]
-
Sonication: If clumps persist, brief sonication in a water bath can help break them apart and improve dissolution.[1][3]
-
Problem: Loss of peptide activity over time in solution.
-
Possible Cause: The peptide may be degrading in solution. Peptide degradation can be influenced by factors such as pH, temperature, and enzymatic activity.[6][7]
-
Solution:
-
Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Buffer Selection: Use buffers within a stable pH range for the peptide. Avoid highly acidic or alkaline conditions unless specified.
-
Aseptic Technique: For long-term experiments, use sterile buffers and handle the peptide under aseptic conditions to prevent microbial contamination and enzymatic degradation.
-
Protease Inhibitors: If working with biological samples that may contain proteases, consider adding protease inhibitors to your experimental setup.
-
Problem: Inconsistent results in biological assays.
-
Possible Cause: Inconsistent peptide concentration due to incomplete solubilization or aggregation.
-
Solution:
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material or aggregates.[1] Use the supernatant for your experiments to ensure a homogenous solution.
-
Quantification: After solubilization, accurately determine the peptide concentration using a suitable method like a BCA assay or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of this compound?
A1: For initial reconstitution, it is recommended to use a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[1][2] This stock can then be diluted into the desired aqueous buffer.
Q2: How should I store the lyophilized peptide and its stock solutions?
A2: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Q3: What are the potential mechanisms of degradation for this cyclic peptide?
A3: Cyclic peptides are generally more stable to enzymatic degradation than their linear counterparts.[8] However, they can still be susceptible to chemical degradation, such as oxidation of certain amino acid residues (e.g., methionine) or hydrolysis of the peptide backbone, particularly at extreme pH values.[9]
Q4: Can I use sonication to dissolve the peptide?
A4: Yes, brief sonication can be used to aid in the dissolution of the peptide.[1][3] However, prolonged sonication can generate heat, which may lead to peptide degradation, so it should be used cautiously.[2]
Q5: How does the cyclization of this peptide affect its properties?
A5: Cyclization generally increases the proteolytic stability of peptides.[8] It also introduces conformational constraints, which can enhance binding affinity to the target but may also impact solubility.[4][10]
Quantitative Data Summary
While specific quantitative stability and solubility data for this compound are not publicly available, the following table summarizes its known inhibitory activity.[11][12][13][14][15][16]
| Parameter | Value |
| IC₅₀ | 4.45 ± 1.36 µM |
| Kᵢ | 2.66 µM |
| Kₑ | 2.66 ± 2.06 µM |
| Molecular Weight | 1050.28 g/mol |
| Formula | C₄₄H₆₇N₁₃O₁₂S₂ |
Experimental Protocols
Protocol 1: Peptide Solubilization
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Add a minimal amount of 100% DMSO (e.g., 50 µL) to the vial to create a high-concentration stock solution.
-
Gently vortex the vial for 30 seconds. If necessary, sonicate in a water bath for 10-15 seconds to ensure complete dissolution.[2]
-
Slowly add the dissolved peptide stock solution dropwise into the desired aqueous buffer while gently stirring.
-
If any precipitation is observed, try a lower final concentration or adjust the pH of the buffer.
-
Centrifuge the final solution to pellet any insoluble material before use.[1]
Protocol 2: Assessment of Peptide Stability by RP-HPLC
-
Prepare a stock solution of the peptide in a suitable buffer at a known concentration.
-
Incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, quench the degradation by freezing the sample at -80°C.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][17]
-
Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products over time.
-
The percentage of remaining intact peptide at each time point can be calculated to determine the stability profile.
Visualizations
Caption: LAG-3 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Peptide Solubilization.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsra.net [ijsra.net]
- 8. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. resolvemass.ca [resolvemass.ca]
Optimizing dosage for in vitro studies with LAG-3 cyclic peptide inhibitor 12
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of LAG-3 cyclic peptide inhibitor 12 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: Based on biophysical characterization, a good starting point for in vitro assays is to use a concentration range that brackets the reported IC50 and KD values. For this compound, the reported IC50 is 4.45 µM and the KD is 2.66 µM[1][2][3][4][5]. Therefore, we recommend starting with a concentration range of 0.1 µM to 50 µM to determine the optimal dose for your specific cell type and assay conditions. A dose-response experiment is crucial to identify the most effective concentration.
Q2: I am not observing any inhibition of LAG-3 activity. What are the possible reasons?
A2: A lack of inhibitory activity can stem from several factors:
-
Peptide Solubility and Stability: Ensure the peptide is properly dissolved. Cyclic peptides can sometimes be challenging to solubilize. Follow the manufacturer's instructions for reconstitution. It is also important to consider the stability of the peptide in your assay medium; degradation can lead to a loss of activity[6].
-
Assay Conditions: The chosen assay may not be sensitive enough to detect the inhibitory effects. The initial characterization of this inhibitor was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2][3][4][5]. If you are using a different assay, optimization of the protocol is critical.
-
Cellular Context: The expression level of LAG-3 on your target cells can influence the observed activity. Verify the LAG-3 expression on your cells of interest.
-
Incorrect Peptide Handling: Improper storage or repeated freeze-thaw cycles can degrade the peptide, leading to reduced or no activity[6]. Store the peptide as recommended by the supplier, typically lyophilized at -20°C or -80°C.
Q3: I am observing high variability between my experimental replicates. What can I do to improve consistency?
A3: High variability in in vitro assays with peptide inhibitors is a common issue.[7] To improve consistency:
-
Standardize Peptide Preparation: Prepare a fresh stock solution of the peptide for each experiment if possible. If using a frozen stock, ensure it is thawed consistently and vortexed gently before use. Avoid multiple freeze-thaw cycles[6].
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell number can affect the outcome of the assay.
-
Use Appropriate Controls: Include positive and negative controls in every experiment. A known LAG-3 inhibitor can serve as a positive control, while a vehicle control (the solvent used to dissolve the peptide) is essential as a negative control.
-
Ensure Homogeneous Mixing: When adding the peptide inhibitor to your assay wells, ensure thorough but gentle mixing to achieve a uniform concentration.
Q4: What is the mechanism of action of this compound?
A4: this compound is designed to block the interaction between LAG-3 and its ligands, primarily MHC class II molecules[8]. By doing so, it disrupts the inhibitory signaling pathway of LAG-3, which can lead to the restoration of T cell proliferation and cytokine production[2][3][4][9]. LAG-3 is an immune checkpoint receptor that negatively regulates T cell function[10][11][12][13].
Data Presentation
Table 1: Biophysical and Inhibitory Properties of this compound
| Parameter | Value | Reference |
| IC50 | 4.45 µM | [1][2][3][4][5] |
| Ki | 2.66 µM | [1] |
| KD | 2.66 µM | [2][3][4][5] |
Experimental Protocols
Protocol 1: General Workflow for In Vitro T-cell Activation Assay
This protocol provides a general framework for assessing the activity of this compound in a T-cell activation assay. Specific parameters may need to be optimized for your experimental setup.
-
Cell Preparation:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable T-cell line (e.g., Jurkat).
-
Ensure the T-cells express LAG-3. If necessary, activate the T-cells to induce LAG-3 expression.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized this compound in a suitable solvent (e.g., sterile DMSO or water) to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Assay Setup:
-
Seed the T-cells in a 96-well plate at an optimized density.
-
Add the different concentrations of the this compound to the respective wells. Include a vehicle control.
-
Stimulate the T-cells with an appropriate stimulus, such as anti-CD3/CD28 antibodies or a specific antigen presented by antigen-presenting cells (APCs).
-
-
Incubation:
-
Incubate the plate for a suitable period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Readout:
-
Assess T-cell activation by measuring relevant endpoints such as:
-
Cytokine production (e.g., IL-2, IFN-γ) in the supernatant using ELISA or a multiplex bead array.
-
T-cell proliferation using assays like MTS or CFSE dilution.
-
Expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. SAR and PK studies of macrocyclic peptide inhibitors of Human Lymphocyte Activation Gene 3 (LAG-3) - American Chemical Society [acs.digitellinc.com]
- 9. genesandcancer.com [genesandcancer.com]
- 10. mdpi.com [mdpi.com]
- 11. LAG-3 Inhibitors: Novel Immune Checkpoint Inhibitors Changing the Landscape of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LAG-3 Inhibitors: Insights on the third-generation immune checkpoint inhibitors | MD Anderson Cancer Center [mdanderson.org]
- 13. What are LAG3 inhibitors and how do they work? [synapse.patsnap.com]
Addressing solubility challenges of LAG-3 cyclic peptide inhibitor 12 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the LAG-3 cyclic peptide inhibitor 12. Our aim is to help you overcome common solubility challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, it is recommended to use a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) to dissolve the lyophilized peptide.[1] Subsequently, this stock solution can be diluted with an aqueous buffer suitable for your specific assay. It is crucial to first test the solubility with a small amount of the peptide before dissolving the entire sample.[2][3]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue when diluting a peptide from an organic solvent into an aqueous buffer. To mitigate this, try a slow, dropwise addition of the concentrated peptide-organic solvent solution into the vigorously stirred aqueous buffer.[1] This method helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation.
Q3: Can I sonicate my peptide solution to aid dissolution?
A3: Yes, brief sonication can be a useful technique to aid in the dissolution of peptides and can help minimize aggregation.[2] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds each) and to keep the sample chilled on ice between sonications to prevent heating, which could degrade the peptide.[2]
Q4: How does the pH of the buffer affect the solubility of my cyclic peptide?
A4: The pH of the solution can significantly impact the solubility of a peptide.[4][5] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[5] For basic peptides (net positive charge), using a slightly acidic buffer can improve solubility. Conversely, for acidic peptides (net negative charge), a slightly basic buffer may be beneficial.[3][4] It is advisable to determine the theoretical pI of your peptide to guide buffer selection.
Q5: Are there any excipients I can add to my assay buffer to improve the solubility of this compound?
A5: Yes, various excipients can be used to enhance peptide solubility. These include co-solvents, surfactants, and complexing agents.[6] For parenteral formulations, which share some principles with assay buffers, polysorbates (e.g., Polysorbate 20 and 80) and polyethylene (B3416737) glycols (PEGs) are commonly used to improve solubility.[7][8] The choice and concentration of the excipient must be carefully validated to ensure it does not interfere with your assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Immediate Precipitation of Peptide in Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | 1. Reduce the final concentration of the peptide in the assay. 2. Perform a solubility test with a small amount of peptide to determine its solubility limit in your buffer.[2] |
| Rapid Dilution | 1. Add the concentrated peptide stock solution dropwise to the vigorously stirred aqueous buffer.[1] |
| Inappropriate Buffer pH | 1. Determine the isoelectric point (pI) of the peptide. 2. Adjust the pH of your buffer to be above or below the pI.[5] For basic peptides, try a slightly acidic buffer, and for acidic peptides, a slightly basic buffer.[4] |
Issue 2: Cloudiness or Precipitation Over Time
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | 1. Prepare fresh peptide solutions for each experiment. 2. Store stock solutions in appropriate aliquots at -80°C to minimize freeze-thaw cycles.[9] 3. Consider adding anti-aggregation excipients like PEGs to your buffer, after validating for assay compatibility.[8] |
| Improper Storage | 1. Ensure lyophilized peptide is stored at the recommended temperature (room temperature in continental US, may vary elsewhere).[10] 2. For peptides containing methionine, cysteine, or tryptophan, store in an oxygen-free atmosphere to prevent oxidation.[9] |
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound and its parent peptide.
| Peptide | IC50 (µM) | KD (µM) | Docking Score (kcal/mol) |
| Cyclic Peptide Inhibitor 12 | 4.45 ± 1.36 | 2.66 ± 2.06 | -7.236 |
| Original Cyclic Peptide | - | 9.94 ± 4.13 | -5.236 |
Data sourced from Calvo-Barreiro L, et al. (2024).[11][12][13][14]
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol provides a systematic approach to solubilizing a new or problematic peptide.
-
Initial Characterization: Determine the amino acid sequence and calculate the net charge at a neutral pH to classify the peptide as acidic, basic, or neutral.[2]
-
Small-Scale Solubility Test:
-
Solvent Selection:
-
Acidic Peptides (Net Negative Charge): Try dissolving in a basic buffer (e.g., 10% NH₄OH or ammonium (B1175870) bicarbonate).[2]
-
Basic Peptides (Net Positive Charge): Try dissolving in an acidic buffer (e.g., 10% acetic acid or 0.1% TFA).[2]
-
Neutral/Hydrophobic Peptides: Attempt to dissolve in a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) and then slowly dilute with the aqueous buffer.[1]
-
-
Aiding Dissolution:
-
Final Preparation: Once dissolved, centrifuge the solution to pellet any remaining particulates before use.[4]
Protocol 2: Thioflavin T (ThT) Assay for Detecting Peptide Aggregation
This protocol can be used to quantitatively assess the aggregation of this compound under different buffer conditions.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in an appropriate buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare the this compound at the desired concentration in the test buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the peptide solution and the ThT working solution to each well.[1]
-
Incubate the plate under the desired conditions (e.g., room temperature, 37°C) for a specified time course.
-
-
Data Acquisition:
-
Data Analysis:
Visualizations
Caption: Simplified LAG-3 signaling pathway on a T cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biobasic.com [biobasic.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting In Vitro and In Vivo Results for Peptide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret discrepancies between in vitro and in vivo results for your peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my potent in vitro peptide inhibitors show weak or no activity in vivo?
A1: This is a common challenge in peptide drug development. The discrepancy often arises from the complex biological environment in a living organism, which is not fully replicated in a controlled in vitro setting. Key factors include:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Peptides often have a short half-life in vivo due to rapid clearance by the kidneys and degradation by proteases. Poor bioavailability and distribution to the target tissue can also limit their efficacy.[1][2][3]
-
Poor Cell Permeability: Many peptides struggle to cross cell membranes to reach intracellular targets. In vitro assays might not accurately predict this limitation.[1][4]
-
Metabolism: Peptides are susceptible to enzymatic degradation in the blood, tissues, and gastrointestinal tract, which is not always accounted for in in vitro stability assays.[1][2]
-
Off-Target Effects: In a complex biological system, your peptide might interact with unintended targets, leading to unexpected side effects or reduced efficacy at the intended target.[5][6]
-
Immunogenicity: Peptides can be recognized as foreign by the immune system, leading to an immune response that can neutralize the inhibitor or cause adverse effects.[1]
Q2: My peptide inhibitor shows a promising IC50 in my biochemical assay, but a much weaker EC50 in a cell-based assay. What could be the reason?
A2: This discrepancy often points to issues with the peptide's ability to function in a cellular context. Here are some possible reasons:
-
Cell Permeability: The peptide may not be efficiently entering the cells to reach its intracellular target.
-
Stability in Cell Culture Media: The peptide might be degrading in the cell culture media, which often contains proteases from serum.
-
Efflux Pumps: Cells can actively pump out foreign molecules, including your peptide inhibitor, reducing its intracellular concentration.
-
Presence of Competing Endogenous Ligands: In a cellular environment, your peptide may have to compete with natural ligands for binding to the target, which is not a factor in an isolated biochemical assay.
Q3: How can I improve the correlation between my in vitro and in vivo results?
A3: Improving the predictive power of your in vitro assays is key. Consider the following:
-
Use more complex in vitro models: Move from simple biochemical assays to cell-based assays, 3D cell cultures, or organoids to better mimic the in vivo environment.
-
Conduct thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies: Assess peptide stability in plasma and simulated gastric fluids, and evaluate cell permeability using assays like the Caco-2 model.
-
Optimize peptide properties: Modify the peptide to enhance its stability (e.g., by using unnatural amino acids or cyclization) and permeability (e.g., by adding cell-penetrating peptide sequences).[1][7]
Troubleshooting Guides
Guide 1: Potent In Vitro, Inactive In Vivo
If your peptide inhibitor is potent in vitro but shows disappointing results in animal models, follow this troubleshooting workflow:
Caption: Key factors leading to different outcomes in vitro versus in vivo.
Diagram 2: Simplified MAPK/ERK Signaling Pathway Targeted by a Peptide Inhibitor
DOT Script for MAPK/ERK Pathway
Caption: Peptide inhibitor targeting the MAPK/ERK signaling pathway.
Diagram 3: Simplified PI3K/Akt Signaling Pathway Targeted by a Peptide Inhibitor
DOT Script for PI3K/Akt Pathway
Caption: Peptide inhibitor targeting the PI3K/Akt signaling pathway.
References
- 1. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Inhibitory Potential of Designed Peptides Against Amyloid Fibrillation and Amyloid Associated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to LAG-3 Inhibitors: Cyclic Peptide 12 vs. Relatlimab
For Researchers, Scientists, and Drug Development Professionals
The emergence of Lymphocyte-Activation Gene 3 (LAG-3) as a critical immune checkpoint has spurred the development of novel cancer immunotherapies. This guide provides a detailed comparison of two distinct LAG-3 inhibitors: a synthetic cyclic peptide, inhibitor 12, and the monoclonal antibody, relatlimab. This objective analysis, supported by experimental data, aims to inform researchers and drug developers on the characteristics and performance of these two therapeutic modalities.
At a Glance: Key Performance Metrics
A direct comparison of the in vitro efficacy of LAG-3 cyclic peptide inhibitor 12 and relatlimab reveals significant differences in their potency and binding affinities. Relatlimab, a larger biologic, demonstrates substantially higher affinity and inhibitory capacity in the nanomolar range, whereas the smaller cyclic peptide 12 exhibits activity in the micromolar range.
| Parameter | This compound | Relatlimab |
| Target | Lymphocyte-Activation Gene 3 (LAG-3) | Lymphocyte-Activation Gene 3 (LAG-3) |
| Modality | Cyclic Peptide | Human IgG4 Monoclonal Antibody |
| Binding Affinity (KD) | 2.66 µM[1][2][3][4][5][6] | ~0.12 nM (bivalent)[7] |
| Inhibitory Potency (IC50) | 4.45 µM (LAG-3/MHC-II interaction)[1][2][3][4][5] | 0.67 nM (LAG-3/MHC II interaction)[7][8] |
Mechanism of Action: Blocking the LAG-3 Immune Checkpoint
Both this compound and relatlimab function by disrupting the interaction between LAG-3, expressed on activated T cells, and its primary ligand, Major Histocompatibility Complex (MHC) class II molecules, found on antigen-presenting cells (APCs) and some tumor cells.[1][7][9] This interaction typically transmits an inhibitory signal into the T cell, leading to T cell exhaustion and reduced anti-tumor immunity. By blocking this signaling pathway, both inhibitors aim to restore T cell proliferation and effector function, thereby enhancing the immune response against cancer.[9][10][11]
Relatlimab, as a monoclonal antibody, sterically hinders the LAG-3/MHC-II interaction.[7] The cyclic peptide inhibitor 12, a much smaller molecule, is designed to bind to LAG-3 and similarly prevent its engagement with MHC class II.[1]
Experimental Data and Protocols
The following sections detail the experimental methodologies used to characterize these two inhibitors and present the supporting data.
Binding Affinity and Potency Determination
This compound:
The binding affinity and inhibitory potency of cyclic peptide 12 were determined using Microscale Thermophoresis (MST) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, respectively.
-
Microscale Thermophoresis (MST): This technique measures the movement of molecules in a temperature gradient, which is altered upon binding.
-
Protocol: A constant concentration of fluorescently labeled LAG-3 protein is incubated with varying concentrations of the cyclic peptide inhibitor 12. The samples are then loaded into capillaries, and the thermophoretic movement is measured using an MST instrument. The change in thermophoresis is plotted against the peptide concentration to determine the dissociation constant (KD).
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the proximity of two molecules labeled with a FRET donor and acceptor pair.
-
Protocol: Biotinylated LAG-3 is incubated with MHC class II molecules. One of these components is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal. The signal is measured at different inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC50).
-
Relatlimab:
The binding kinetics and inhibitory potency of relatlimab were characterized using Surface Plasmon Resonance (SPR) and cell-based blocking assays.
-
Surface Plasmon Resonance (SPR): This label-free technique detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol: Recombinant human LAG-3 protein is immobilized on a sensor chip. Different concentrations of relatlimab are then flowed over the chip surface. The association and dissociation rates are monitored in real-time to determine the binding kinetics and the dissociation constant (KD).
-
-
Cell-Based LAG-3/MHC II Blocking Assay: This assay assesses the ability of relatlimab to block the interaction between LAG-3 and MHC II on the surface of cells.
-
Protocol: A cell line expressing MHC class II (e.g., Daudi B lymphoid cells) is incubated with a fusion protein of the extracellular domain of human LAG-3 and the Fc portion of mouse IgG (hLAG-3-mFc). The binding of the fusion protein to the cells is detected using a fluorescently labeled anti-mouse Fc antibody. The assay is performed in the presence of varying concentrations of relatlimab or an isotype control antibody to determine the IC50 for the blockade of the interaction.[12]
-
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the LAG-3 signaling pathway and the experimental workflows for inhibitor characterization.
Caption: The LAG-3 signaling pathway and points of intervention.
Caption: General workflows for the development and characterization of peptide and antibody inhibitors.
Concluding Remarks
Relatlimab, as a monoclonal antibody, offers high affinity and potent inhibition of the LAG-3 pathway, which has translated into clinical efficacy, particularly in combination with PD-1 inhibitors. Cyclic peptide inhibitor 12, while demonstrating lower potency in vitro, represents a promising class of smaller, synthetic molecules that may offer advantages in terms of tissue penetration and manufacturing scalability. The choice between these modalities will depend on the specific therapeutic context, desired pharmacological properties, and developmental considerations. The data and protocols presented herein provide a foundational resource for researchers navigating the expanding landscape of LAG-3 targeted therapies.
References
- 1. LAG3 | Abcam [abcam.com]
- 2. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The immune checkpoint receptor LAG3: Structure, function, and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of LAG-3 Cyclic Peptide Inhibitor 12: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel LAG-3 cyclic peptide inhibitor 12 with alternative LAG-3 inhibitors. This analysis is supported by available experimental data to validate its inhibitory effects and contextualize its therapeutic potential.
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, plays a crucial role in the negative regulation of T-cell activation and proliferation.[1] Its inhibition has emerged as a promising strategy in cancer immunotherapy. This guide delves into the validation of a novel therapeutic agent, this compound, by comparing its performance against established monoclonal antibody inhibitors.
Comparative Analysis of In Vitro Potency
The inhibitory potential of this compound and its counterparts has been quantified through various biochemical and cell-based assays. The following table summarizes the key performance indicators for a direct comparison.
| Inhibitor | Type | Target Interaction | IC50 | Ki | EC50 |
| This compound | Cyclic Peptide | LAG-3 | 4.45 µM | 2.66 µM | - |
| Relatlimab (BMS-986016) | Monoclonal Antibody | LAG-3/MHC II | 0.67 nM | - | - |
| LAG-3/FGL1 | 0.019 nM | - | - | ||
| LAG-3 (on activated human CD4+ T cells) | - | - | 0.11 nM | ||
| Favezelimab (MK-4280) | Monoclonal Antibody | LAG-3/MHC class II | Not specified | Not specified | Not specified |
| Fianlimab (REGN3767) | Monoclonal Antibody | LAG-3 | Not specified | Not specified | Not specified |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration.
In Vivo Efficacy: A Divergence in Outcomes
Preclinical and clinical studies have highlighted a significant distinction in the in vivo performance of cyclic peptide inhibitor 12 and monoclonal antibody-based inhibitors. While detailed in vivo studies for inhibitor 12 are limited, available information suggests it did not demonstrate tumor growth inhibition in animal models.
In contrast, monoclonal antibodies targeting LAG-3 have shown robust anti-tumor activity, particularly when used in combination with PD-1 inhibitors.
-
Relatlimab , in combination with the PD-1 inhibitor nivolumab (B1139203), has demonstrated superior progression-free survival compared to nivolumab monotherapy in patients with unresectable or metastatic melanoma.
-
Favezelimab , in combination with the PD-1 inhibitor pembrolizumab, has shown promising antitumor activity in patients with relapsed/refractory classical Hodgkin lymphoma.
-
Fianlimab , in combination with the PD-1 inhibitor cemiplimab, has demonstrated significant clinical activity in patients with advanced melanoma.
Understanding the LAG-3 Signaling Pathway
LAG-3 is a transmembrane protein expressed on activated T cells, regulatory T cells (Tregs), and other immune cells.[1] It negatively regulates T-cell function upon binding to its ligands, primarily MHC class II molecules and Fibrinogen-like protein 1 (FGL1). This interaction transmits inhibitory signals that suppress T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune tolerance and tumor immune escape. LAG-3 inhibitors, such as cyclic peptide 12 and monoclonal antibodies, work by blocking this interaction, thus restoring T-cell effector functions.
References
Cross-reactivity studies of LAG-3 cyclic peptide inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Lymphocyte-activation gene 3 (LAG-3) cyclic peptide inhibitor 12, summarizing its performance and providing context against other potential therapeutic alternatives. The information is supported by available experimental data to aid in research and development decisions.
Introduction to LAG-3 and its Inhibition
Lymphocyte-activation gene 3 (LAG-3) is an inhibitory immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells.[1] Its interaction with ligands, primarily Major Histocompatibility Complex (MHC) Class II, leads to the downregulation of T cell activity, contributing to immune tolerance and tumor escape.[2] The LAG-3 signaling pathway is distinct from other major immune checkpoints like PD-1 and CTLA-4, although they can be co-expressed on exhausted T cells and work synergistically to suppress anti-tumor immunity.[1][3] The development of LAG-3 inhibitors, therefore, represents a promising avenue for cancer immunotherapy, particularly in combination with other checkpoint blockades.[4][5]
Cyclic peptides have emerged as a compelling class of molecules for targeting protein-protein interactions, such as those between immune checkpoints and their ligands.[6][7] Compared to monoclonal antibodies, cyclic peptides offer advantages such as better tumor penetration and potentially lower manufacturing costs.[4] Cyclic peptide inhibitor 12 is a second-generation inhibitor designed for high-affinity binding to LAG-3, thereby blocking its interaction with MHC Class II.[6][8]
Performance Data of Cyclic Peptide Inhibitor 12
The following table summarizes the in vitro performance of cyclic peptide inhibitor 12 and its comparison with a parent peptide and other derivatives. The data is derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and Microscale Thermophoresis (MST).[6][8]
| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (KD) (µM) |
| Cyclic Peptide Inhibitor 12 | LAG-3 | TR-FRET / MST | 4.45 ± 1.36 | 2.66 ± 2.06 |
| Original Peptide | LAG-3 | MST | - | 9.94 ± 4.13 |
| Cyclic Peptide 13 | LAG-3 | MST | - | 1.81 ± 1.42 |
| Cyclic Peptide 17 | LAG-3 | TR-FRET | 74.43 | - |
Cross-Reactivity and Selectivity
Currently, public domain literature does not provide specific experimental data on the cross-reactivity of cyclic peptide inhibitor 12 against other immune checkpoint proteins such as PD-1, CTLA-4, or TIM-3. The development of this inhibitor was focused on optimizing its binding and inhibitory activity against LAG-3.[6][8]
Generally, cyclic peptides can be designed to have high specificity for their intended target due to their constrained conformational structure, which can minimize off-target effects.[6][7] However, without direct experimental evidence, the selectivity profile of inhibitor 12 remains to be fully characterized. Further studies are required to definitively assess its binding to other checkpoint inhibitors and related proteins.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize cyclic peptide inhibitor 12.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LAG-3 Inhibition
This assay is used to measure the ability of a compound to inhibit the interaction between LAG-3 and its ligand, MHC Class II.
Materials:
-
Recombinant human LAG-3 protein (tagged, e.g., with His-tag)
-
Recombinant human MHC Class II protein (tagged, e.g., with a different tag like Fc)
-
TR-FRET donor fluorophore-labeled antibody against the LAG-3 tag (e.g., anti-His-Europium)
-
TR-FRET acceptor fluorophore-labeled antibody against the MHC Class II tag (e.g., anti-Fc-d2)
-
Assay buffer
-
Test compounds (e.g., cyclic peptide inhibitor 12) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplates (e.g., 384-well, low-volume, white)
Protocol:
-
Prepare a solution of LAG-3 and MHC Class II proteins in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the LAG-3/MHC Class II protein mixture to the wells containing the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate the plate in the dark at room temperature for another specified period (e.g., 2 hours).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to the donor fluorescence intensity. Inhibition is determined by the reduction in the TR-FRET signal in the presence of the test compound compared to a control (e.g., DMSO).
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.
Materials:
-
Fluorescently labeled LAG-3 protein (target)
-
Unlabeled cyclic peptide inhibitor (ligand)
-
Assay buffer
-
Capillaries for the MST instrument
Protocol:
-
A constant concentration of the fluorescently labeled LAG-3 protein is prepared in the assay buffer.
-
A serial dilution of the unlabeled cyclic peptide inhibitor is prepared in the assay buffer.
-
The labeled LAG-3 protein is mixed with each concentration of the peptide inhibitor in a 1:1 ratio.
-
The mixtures are incubated at room temperature for a short period (e.g., 10 minutes) to reach binding equilibrium.
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled LAG-3 is monitored.
-
The change in the thermophoretic movement upon binding of the peptide is measured. This change is dependent on the size, charge, and hydration shell of the complex.
-
The normalized fluorescence values are plotted against the logarithm of the ligand concentration.
-
The dissociation constant (KD) is determined by fitting the binding curve to a suitable model, such as the law of mass action.
Visualizations
LAG-3 Signaling Pathway
Caption: LAG-3 interaction with MHC Class II on an APC leading to T-cell inhibition.
Experimental Workflow for Cross-Reactivity Study
Caption: A logical workflow for assessing the cross-reactivity of an inhibitor.
References
- 1. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LAG-3 Inhibitors: Cyclic Peptide 12 vs. Antibody-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison between the emerging class of LAG-3 cyclic peptide inhibitors, specifically inhibitor 12, and established antibody-based inhibitors. By presenting key performance data, detailed experimental methodologies, and clear visual diagrams, this document serves as a critical resource for evaluating these distinct therapeutic modalities in the context of cancer immunotherapy research and development.
Introduction: Targeting the LAG-3 Checkpoint
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a crucial immune checkpoint receptor expressed on activated T cells and other immune cells.[1][2] Its interaction with ligands, most notably MHC class II on antigen-presenting cells (APCs), transmits an inhibitory signal that dampens T cell proliferation, activation, and cytokine secretion.[1][3] This mechanism is exploited by tumors to evade immune surveillance.[2][3] Consequently, blocking the LAG-3 pathway has become a validated strategy in cancer immunotherapy.[1] While monoclonal antibodies have been the pioneering approach, cyclic peptides represent a novel class of inhibitors with a different pharmacological profile.
Quantitative Performance Comparison
The following tables summarize key quantitative data, highlighting the performance differences between cyclic peptide inhibitor 12 and leading antibody-based inhibitors.
Table 1: Comparative Binding Affinity and Kinetics
This table compares the binding affinity (KD) of the inhibitors to the LAG-3 receptor. Lower KD values indicate a stronger binding interaction.
| Inhibitor Class | Specific Inhibitor | Target | Affinity (K D) | Source |
| Cyclic Peptide | Inhibitor 12 | Human LAG-3 | 2.66 µM | [4][5][6][7] |
| Antibody | Relatlimab | Human LAG-3 | ~0.12 nM | [8] |
Note: The affinity for Relatlimab is for the bivalent antibody.
Table 2: Comparative Inhibitory Potency
This table outlines the concentration of each inhibitor required to block 50% of the LAG-3 interaction or function (IC50) in biochemical or cell-based assays. Lower values indicate higher potency.
| Inhibitor Class | Specific Inhibitor | Assay Type | Potency (IC 50) | Source |
| Cyclic Peptide | Inhibitor 12 | TR-FRET (LAG-3/MHCII) | 4.45 µM | [4][5][7] |
| Antibody | Relatlimab | Cell-based (LAG-3/MHCII) | 0.67 nM | [8] |
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the LAG-3 signaling pathway, the mechanism by which these inhibitors function, and a standard workflow for their evaluation.
Caption: The LAG-3 signaling pathway, where binding to MHC class II inhibits T cell activation.
Caption: Both peptide and antibody inhibitors function by sterically blocking LAG-3/MHCII binding.
Caption: A typical experimental workflow for assessing the functional activity of LAG-3 inhibitors.
Detailed Experimental Protocols
To facilitate the replication of benchmarking studies, detailed protocols for key assays are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of an inhibitor to disrupt the LAG-3 and MHC class II protein-protein interaction.
-
Objective: To determine the IC50 value of the test compounds.
-
Materials:
-
Recombinant human LAG-3 protein (tagged with a FRET donor, e.g., Terbium).
-
Recombinant human MHC class II protein (tagged with a FRET acceptor, e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (Cyclic peptide 12, antibody inhibitors).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the tagged LAG-3 and tagged MHC class II proteins to each well at their optimal assay concentration.
-
Add the diluted test compounds or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET reader.
-
Calculate the FRET ratio and plot the results against the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
-
T Cell Activation Assay (Cytokine Release)
This cell-based functional assay measures the ability of an inhibitor to restore T cell function (cytokine production) in the presence of LAG-3-mediated suppression.
-
Objective: To determine the EC50 of the test compounds for restoring T cell activity.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
T cell stimulant (e.g., Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads).
-
Complete RPMI-1640 medium.
-
Test compounds (Cyclic peptide 12, antibody inhibitors).
-
96-well cell culture plates.
-
Human IL-2 or IFN-γ ELISA kit.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add the diluted compounds to the cells, followed by the addition of the T cell stimulant (e.g., SEB at 100 ng/mL). Include "unstimulated" and "stimulated vehicle" controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the compound concentration and determine the EC50 value using non-linear regression.
-
Summary and Conclusion
The data clearly demonstrate a significant disparity in both binding affinity and inhibitory potency between the LAG-3 cyclic peptide inhibitor 12 and the antibody-based inhibitor Relatlimab. The antibody exhibits picomolar to nanomolar affinity and potency, which is several orders of magnitude greater than the micromolar values reported for the peptide.[4][5][8] While cyclic peptides may offer advantages in tumor penetration and manufacturing costs, the current generation, as represented by inhibitor 12, shows substantially lower in vitro activity.[7] Notably, despite promising initial in vitro results, cyclic peptide 12 did not demonstrate tumor growth inhibition in vivo, highlighting the challenge of translating in vitro potency to in vivo efficacy and underscoring the potential need for combination therapies.[5] This guide provides the foundational data and methodologies for researchers to contextualize these findings and design further experiments to explore and optimize novel LAG-3 inhibitor platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. grokipedia.com [grokipedia.com]
A Comparative Guide to the In Vitro Potency of LAG-3 Cyclic Peptide Inhibitors: Inhibitor 12 vs. First-Generation Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the second-generation LAG-3 cyclic peptide inhibitor 12 against its first-generation predecessor. The data presented is based on published experimental findings, offering a clear perspective on the advancements in LAG-3 inhibition for potential therapeutic applications.
Quantitative Data Summary
The in vitro potency of this compound and the first-generation (original) cyclic peptide was evaluated based on their ability to inhibit the LAG-3/MHC class II interaction (IC50) and their binding affinity to LAG-3 (KD). The data clearly indicates a significant improvement in the inhibitory activity and binding affinity of inhibitor 12.
| Inhibitor | IC50 (µM) [Inhibition of LAG-3/MHC II] | KD (µM) [Binding to LAG-3] |
| First-Generation Peptide | Not explicitly defined in the provided results, but outperformed by 8 derivatives. | 9.94 ± 4.13[1][2] |
| Cyclic Peptide Inhibitor 12 | 4.45 ± 1.36 [1][2] | 2.66 ± 2.06 [1][2] |
Table 1: Comparison of in vitro potency of this compound and the first-generation peptide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and first-generation peptides.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay was utilized to measure the half-maximal inhibitory concentration (IC50) of the peptides in blocking the interaction between LAG-3 and its ligand, MHC class II.[2]
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., LAG-3) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., MHC class II). When the two proteins interact, the fluorophores are in close proximity, leading to a FRET signal. A peptide inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Recombinant human LAG-3 protein tagged with a donor fluorophore (e.g., anti-His-Europium).
-
Recombinant human MHC class II protein tagged with an acceptor fluorophore (e.g., biotinylated MHC class II and Streptavidin-d2).
-
Cyclic peptide inhibitors (inhibitor 12 and first-generation peptide) serially diluted to a range of concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure (384-well plate format):
-
Add a constant concentration of the tagged LAG-3 and MHC class II proteins to each well.
-
Add varying concentrations of the peptide inhibitors to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
MicroScale Thermophoresis (MST) for KD Determination
This biophysical technique was employed to quantify the binding affinity (dissociation constant, KD) of the cyclic peptides to the LAG-3 protein.[2]
Principle: MST measures the movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand due to changes in size, charge, or hydration shell. This change is used to determine the binding affinity.
General Protocol:
-
Reagent Preparation:
-
Recombinant human LAG-3 protein fluorescently labeled (e.g., with an NHS-ester reactive dye).
-
Cyclic peptide inhibitors (inhibitor 12 and first-generation peptide) serially diluted to a range of concentrations.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
-
Assay Procedure:
-
Mix a constant concentration of the fluorescently labeled LAG-3 with the serial dilutions of the peptide inhibitors.
-
Load the samples into glass capillaries.
-
-
Data Acquisition:
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled LAG-3 is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the peptide concentration.
-
The KD value is determined by fitting the data to the appropriate binding model (e.g., the law of mass action).
-
Visualizations
LAG-3 Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3) is an inhibitory receptor expressed on activated T cells, regulatory T cells, and other immune cells.[3] Its interaction with ligands, primarily MHC class II molecules on antigen-presenting cells (APCs), leads to the downregulation of T cell activity.[3][4] This inhibitory signal is crucial in maintaining immune homeostasis and preventing autoimmunity, but it can also be exploited by cancer cells to evade immune destruction.[3]
Caption: LAG-3 interaction with MHC class II on APCs triggers inhibitory signals in T cells.
Experimental Workflow for In Vitro Potency Assessment
The determination of the in vitro potency of the LAG-3 inhibitors involved a two-pronged approach: a functional assay to measure inhibition of protein-protein interaction (TR-FRET) and a biophysical assay to quantify binding affinity (MST).
Caption: Workflow for determining IC50 and KD of LAG-3 peptide inhibitors.
Logical Comparison: Inhibitor 12 vs. First-Generation Peptide
This diagram illustrates the comparative advantages of the second-generation cyclic peptide inhibitor 12 over its first-generation counterpart based on the key in vitro potency metrics.
Caption: Inhibitor 12 demonstrates superior in vitro potency over the first-generation peptide.
References
- 1. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Showdown: A Comparative Analysis of LAG-3 Cyclic Peptide Inhibitor 12
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the binding specificity of the novel LAG-3 cyclic peptide inhibitor 12 against other classes of LAG-3 inhibitors. The following analysis is based on currently available experimental data and aims to provide a clear, objective overview to inform research and development decisions.
The emergence of Lymphocyte-Activation Gene 3 (LAG-3) as a critical immune checkpoint has spurred the development of a diverse arsenal (B13267) of inhibitory molecules. Among these, cyclic peptides represent a promising therapeutic modality. This guide focuses on the specificity of one such candidate, cyclic peptide inhibitor 12, and contextualizes its performance against established monoclonal antibodies and emerging small molecule inhibitors targeting LAG-3.
At a Glance: Comparative Binding and Inhibition Data
To facilitate a clear comparison, the following table summarizes the available quantitative data for this compound and other representative LAG-3 inhibitors. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor Class | Specific Inhibitor | Target(s) | Binding Affinity (Kd) | Inhibition (IC50) | Experimental Method |
| Cyclic Peptide | Inhibitor 12 | Human LAG-3 | 2.66 ± 2.06 µM | 4.45 ± 1.36 µM | MST, TR-FRET |
| Original Peptide | Human LAG-3 | 9.94 ± 4.13 µM | - | MST | |
| Peptide 13 | Human LAG-3 | 1.81 ± 1.42 µM | - | MST | |
| Monoclonal Antibody | Relatlimab | Human LAG-3 | 0.12 nM | 0.67 nM (LAG-3/MHC II) 0.019 nM (LAG-3/FGL1) | SPR, Cell-based assays |
| Small Molecule | SA-15 | Human LAG-3 | - | 4.21 ± 0.84 µM (LAG-3/MHCII) 6.52 ± 0.47 µM (LAG-3/FGL1) | Biochemical binding assays |
| Compound 11 | Human LAG-3 | Sub-micromolar | - | DEL screen, Functional assays | |
| Compound 3 | Human LAG-3 | 8.57 ± 4.57 µM | - | SPR, MST | |
| Compound 25 | Human LAG-3 | 2.94 ± 1.12 µM | - | SPR, MST |
Data presented as mean ± standard deviation where available. Note that different experimental methodologies can influence reported values.
In Focus: this compound
Cyclic peptide inhibitor 12 demonstrates a micromolar binding affinity for human LAG-3, as determined by MicroScale Thermophoresis (MST), and effectively inhibits the LAG-3 interaction with its ligand, as measured by a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.[1][2][3] Compared to the original peptide from which it was derived, inhibitor 12 shows a significant improvement in binding affinity.[1] Another derivative, peptide 13, exhibits a slightly higher affinity than inhibitor 12.[1] The cyclic nature of these peptides is designed to confer conformational rigidity, which can lead to improved binding affinity and potentially reduced off-target effects.[1]
The Gold Standard: Monoclonal Antibodies
Relatlimab, an FDA-approved monoclonal antibody, sets a high benchmark for LAG-3 inhibition. It exhibits a high-affinity interaction with human LAG-3, with a dissociation constant (Kd) in the low nanomolar range.[4] Its potent inhibitory activity is demonstrated by its ability to block the interaction of LAG-3 with both of its key ligands, MHC class II and Fibrinogen-like protein 1 (FGL1), at sub-nanomolar concentrations.[4] The high specificity of monoclonal antibodies is a key advantage, though factors such as manufacturing complexity and cost are considerations.
The New Wave: Small Molecule Inhibitors
Small molecule inhibitors targeting LAG-3 are an emerging and promising class of therapeutics. Several compounds have been identified with varying potencies. For instance, SA-15 has been shown to inhibit both the LAG-3/MHCII and LAG-3/FGL1 interactions with IC50 values in the low micromolar range.[5] More recently, compound 11 has been reported as a potent small molecule inhibitor with sub-micromolar affinity for LAG-3.[6][7] Other reported small molecules, such as compounds 3 and 25, also demonstrate binding affinities in the low micromolar range.[8] Small molecules offer potential advantages in terms of oral bioavailability and tissue penetration.
Visualizing the Science
To better understand the context of this research, the following diagrams illustrate the LAG-3 signaling pathway and a general workflow for assessing inhibitor binding.
Caption: LAG-3 signaling pathway and the mechanism of action for a cyclic peptide inhibitor.
Caption: A generalized workflow for the experimental analysis of inhibitor binding specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of binding data. Below are generalized protocols for the key experiments cited in the analysis of this compound.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the LAG-3 protein-ligand interaction.
Materials:
-
Recombinant human LAG-3 protein (e.g., with a His-tag)
-
Biotinylated ligand for LAG-3 (e.g., MHC class II or FGL1)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor)
-
Test compounds (e.g., cyclic peptide inhibitor 12) serially diluted
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume, black microplates (384- or 1536-well)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of LAG-3, biotinylated ligand, donor, and acceptor antibodies in assay buffer to their final desired concentrations.
-
Compound Plating: Dispense a small volume of the serially diluted test compounds into the microplate wells. Include appropriate controls (e.g., no inhibitor for maximum signal, and no LAG-3/ligand for background).
-
Reagent Addition: Add the LAG-3 protein and biotinylated ligand mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibration.
-
Detection Reagent Addition: Add the mixture of Tb-conjugated anti-His antibody and streptavidin-conjugated acceptor to all wells.
-
Final Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours) to allow the detection reagents to bind.
-
Measurement: Read the plate on a TR-FRET plate reader. The reader will excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MicroScale Thermophoresis (MST) for Binding Affinity (Kd) Determination
Objective: To quantify the dissociation constant (Kd) of the interaction between a fluorescently labeled molecule and its binding partner.
Materials:
-
Purified LAG-3 protein
-
Cyclic peptide inhibitor 12 (or other test ligand)
-
Fluorescent labeling kit (e.g., NHS-ester reactive dye) or a fusion protein with a fluorescent tag (e.g., GFP)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Protein Labeling (if required): Fluorescently label the LAG-3 protein according to the manufacturer's protocol of the labeling kit. Remove excess dye using a purification column. The concentration of the labeled protein should be kept constant and in the low nanomolar range, well below the expected Kd.
-
Ligand Dilution Series: Prepare a serial dilution of the unlabeled ligand (e.g., cyclic peptide inhibitor 12) in MST buffer. A 16-point, 1:1 dilution series is common.
-
Sample Preparation: Mix a constant concentration of the fluorescently labeled LAG-3 with each concentration of the ligand dilution series in equal volumes. Allow the samples to incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a microscopic temperature gradient in the sample. The movement of the fluorescently labeled molecules along this gradient (thermophoresis) is monitored.
-
Data Acquisition: The instrument records the change in fluorescence in the heated spot over time. The normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.
-
Data Analysis: Fit the resulting binding curve using the appropriate binding model (e.g., Kd model) provided by the instrument's software to determine the dissociation constant (Kd).
Conclusion and Future Directions
The available data indicates that while cyclic peptide inhibitor 12 demonstrates promising micromolar affinity for LAG-3, it does not currently match the picomolar to nanomolar potency of monoclonal antibodies like Relatlimab. However, its performance is within the range of several reported small molecule inhibitors. The field of LAG-3 inhibition is rapidly evolving, and cyclic peptides offer a unique therapeutic modality with potential advantages in terms of production scalability and tissue distribution.
Crucially, a comprehensive understanding of the specificity of these inhibitors requires direct comparative studies using standardized assays. Future research should focus on head-to-head comparisons of binding affinities and, importantly, on extensive off-target screening against a panel of other immune checkpoints and relevant proteins. Such studies will be instrumental in fully elucidating the therapeutic potential and safety profiles of cyclic peptide inhibitors like inhibitor 12 in the competitive landscape of LAG-3-targeted immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Optimization of LAG-3-Targeted Small Molecules via DNA-Encoded Chemical Library (DEL) Screening for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling LAG-3 cyclic peptide inhibitor 12
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount when handling novel therapeutic agents. This guide provides a comprehensive framework for the safe handling and disposal of LAG-3 cyclic peptide inhibitor 12, a compound used in cancer immunotherapy research. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Immediate Safety and Handling
While specific hazard data for this compound is not extensively published, it is prudent to handle it with the same level of caution as other novel peptide-based compounds. Standard laboratory safety precautions should be strictly observed.
Personal Protective Equipment (PPE): Appropriate PPE is essential to minimize exposure. The following should be worn at all times when handling the compound:
-
Lab Coat: A clean, buttoned lab coat provides a barrier against spills.
-
Safety Glasses: Chemical splash goggles or safety glasses with side shields are mandatory to protect the eyes.
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Gloves should be changed immediately if contaminated.
In the event of a spill, the area should be promptly contained. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of the peptide. Peptides should be stored at -20°C and protected from light.[2] It is recommended to keep the compound in its lyophilized form until just before use.[2] If storage in solution is necessary, use sterile buffers and consider filtering to remove potential microbial contamination.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[2] For transportation or short-term storage, room temperature is acceptable in the continental US, but specific conditions should be confirmed with the Certificate of Analysis.[3][4]
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1] In general, most research peptides are disposed of as chemical waste.[1]
Waste Stream Management:
| Waste Type | Recommended Disposal Protocol |
| Liquid Waste | In a designated chemical fume hood, treat liquid peptide waste with a 10% bleach solution at a minimum 1:10 ratio (waste to bleach).[1] Allow at least 30 minutes for inactivation.[1] Neutralize the bleach solution if required by local wastewater regulations before disposing of it as chemical waste according to your institution's guidelines.[1] Do not pour down the sanitary sewer unless explicitly authorized. [1] |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, leak-proof, and clearly labeled container.[1] Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[1] After decontamination, decant the bleach and manage it as liquid waste.[1] Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per institutional guidelines.[1] |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. Deface the original label. The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy. The rinsate should be collected as chemical waste.[1] |
| Autoclaving (Alternative for Solid Waste) | Add a small amount of water to solid waste to aid in steam penetration.[1] Process in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[1] After cooling, the waste can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[1] |
Experimental Workflow and Safety
LAG-3 (Lymphocyte-activation gene 3) is an immune checkpoint receptor expressed on activated T cells.[5][6] Its inhibition is a therapeutic strategy in cancer immunotherapy to enhance the immune response against tumors.[7][8][9] this compound functions by blocking the interaction of LAG-3 with its ligand, MHC class II.[3]
Experimental Protocol: Cell-Based LAG-3/HLA-DR Interaction Blocking Assay
This protocol outlines a general procedure to assess the blocking ability of this compound.
-
Cell Culture: Culture THP-1 cells (which can express HLA-DR) and Jurkat cells engineered to express LAG-3.
-
Induction of HLA-DR Expression: Treat THP-1 cells with recombinant human IFN-γ to induce the expression of HLA-DR.[10]
-
Incubation with Inhibitor: Incubate the LAG-3-expressing Jurkat cells with varying concentrations of this compound.
-
Co-culture: Co-culture the pre-incubated Jurkat cells with the IFN-γ-treated THP-1 cells.
-
Staining and Flow Cytometry: Stain the cells with fluorescently labeled antibodies against LAG-3 and HLA-DR. Analyze the cell-cell interaction by flow cytometry to determine the extent of blocking.[10]
Caption: Workflow for a cell-based LAG-3/HLA-DR blocking assay.
LAG-3 Signaling Pathway Inhibition:
LAG-3, upon binding to MHC class II on an antigen-presenting cell (APC), delivers an inhibitory signal to the T cell, suppressing its activation and effector functions. The cyclic peptide inhibitor physically blocks this interaction, thereby preventing the downstream inhibitory signaling and restoring T cell activity.
Caption: Mechanism of LAG-3 inhibition by the cyclic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LAG-3 Inhibitors: Insights on the third-generation immune checkpoint inhibitors | MD Anderson Cancer Center [mdanderson.org]
- 6. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The introduction of LAG-3 checkpoint blockade in melanoma: immunotherapy landscape beyond PD-1 and CTLA-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAG-3 Inhibitor's Role in Cancer Immunotherapy [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel cyclic peptide targeting LAG-3 for cancer immunotherapy by activating antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
